Cdk5-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H28FN5O |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-[3-fluoro-4-[[2-[(1R)-1-hydroxy-1-(1-methylpiperidin-4-yl)ethyl]-1,6-naphthyridin-7-yl]amino]phenyl]benzonitrile |
InChI |
InChI=1S/C29H28FN5O/c1-29(36,23-10-12-35(2)13-11-23)27-9-7-22-18-32-28(16-26(22)33-27)34-25-8-6-21(15-24(25)30)20-5-3-4-19(14-20)17-31/h3-9,14-16,18,23,36H,10-13H2,1-2H3,(H,32,34)/t29-/m1/s1 |
InChI Key |
KKNXJZMTIWJEEF-GDLZYMKVSA-N |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Cdk5-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk5-IN-2, a highly selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). This document consolidates key information on its chemical structure, properties, mechanism of action, and relevant experimental protocols and signaling pathways.
Chemical Structure and Properties
This compound is a potent and highly selective small molecule inhibitor of Cdk5. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C29H28FN5O |
| Molecular Weight | 481.56 g/mol |
| CAS Number | 2639542-22-4 |
| Appearance | Powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| SMILES | C--INVALID-LINK--(C1=CC=C2C=NC(NC3=CC=C(C4=CC=C(C#N)C=C4)C=C3F)=CC=2N=1)(O) |
| Storage | Store at -20°C as a powder. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Data compiled from publicly available chemical supplier information.
Biological Activity and Selectivity
This compound demonstrates high potency and selectivity for Cdk5/p25 over other cyclin-dependent kinases, such as Cdk2/CycA. This selectivity is crucial for minimizing off-target effects in experimental systems.
| Target | IC50 (nM) |
| Cdk5/p25 | 0.2 |
| Cdk2/CycA | 23 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][2]
Mechanism of Action
This compound functions as a Cdk5 inhibitor, targeting the ATP-binding site of the kinase.[3] By blocking the activity of Cdk5, this compound can be utilized to probe the physiological and pathological roles of this kinase. Cdk5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons, where it is crucial for neuronal development and function.[4] Its activity is dependent on association with its regulatory partners, p35 or p39.[4] Under conditions of neuronal stress, p35 can be cleaved to p25, leading to the hyperactivation of Cdk5, which is implicated in the pathogenesis of neurodegenerative diseases.[4]
Cdk5 Signaling Pathway
The signaling pathways regulated by Cdk5 are complex and involved in a multitude of cellular processes. The diagram below illustrates a simplified overview of the Cdk5 signaling cascade, highlighting its activators and key downstream substrates involved in neuronal function and disease.
Caption: Simplified Cdk5 signaling pathway.
Experimental Protocols
Objective: To determine the IC50 of this compound against Cdk5/p25.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (as a substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or a luminometer (for ADP-Glo™ assay)
-
DMSO (for dissolving this compound)
Procedure (Radioactive Method):
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant Cdk5/p25 enzyme
-
Histone H1 substrate
-
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Procedure (Non-Radioactive ADP-Glo™ Method):
-
Prepare this compound Dilutions: As described in the radioactive method.
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase, substrate, ATP, and inhibitor in the appropriate buffer as per the manufacturer's protocol.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 as described in the radioactive method.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a Cdk5 inhibitor like this compound.
Caption: Cdk5 inhibitor screening workflow.
References
The Discovery and Synthesis of Cdk5-IN-2: A Selective Inhibitor of Cyclin-Dependent Kinase 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (CDK5) has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders and certain cancers. However, the development of selective CDK5 inhibitors has been hampered by the high degree of homology within the CDK family, often leading to off-target effects. This guide details the discovery and synthesis of Cdk5-IN-2 (also referred to as compound 15), a potent and highly selective inhibitor of CDK5. We will explore the structure-guided drug design process, delineate the complete synthesis pathway, and provide detailed experimental protocols for the key assays utilized in its characterization. This document aims to serve as a comprehensive resource for researchers engaged in the development of novel CDK inhibitors.
Discovery of this compound
The discovery of this compound was the result of a structure-guided optimization of an initial screening hit. The primary research was detailed in the Journal of Medicinal Chemistry by Daniels MH, et al. in 2022, which focused on developing selective CDK5 inhibitors for diseases such as Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1][2]. The workflow for the discovery of this compound can be conceptualized as a multi-stage process.
Lead Identification and Optimization
The research team initiated their efforts from a screening hit that exhibited inhibitory activity against CDK5. Through iterative structure-activity relationship (SAR) studies, they systematically modified the initial scaffold to enhance both potency and selectivity. This optimization process led to the synthesis of a series of compounds, with this compound (compound 15) emerging as a lead candidate with a desirable profile.
Synthesis Pathway of this compound
The chemical synthesis of this compound is a multi-step process. The following scheme outlines the general synthetic route described in the primary literature.
Scheme 1: Synthesis of this compound
A more detailed, step-by-step synthesis is provided in the experimental protocols section based on the information available in the supporting materials of the cited publication.
Quantitative Data
This compound demonstrates high potency for CDK5 and significant selectivity over other cyclin-dependent kinases, most notably CDK2.
| Target | IC50 (nM) | Reference |
| CDK5/p25 | 0.2 | [3][4] |
| CDK2/CycA | 23 | [3][4] |
Experimental Protocols
General Synthesis of this compound (Compound 15)
The synthesis of this compound involves the coupling of a substituted[5][6]naphthyridin-4(1H)-one core with a functionalized aniline, followed by the introduction of the N-methylpiperidine moiety. The detailed step-by-step procedure can be found in the supporting information of Daniels MH, et al., J Med Chem. 2022;65(4):3575-3596.
CDK5/p25 Kinase Assay
The inhibitory activity of this compound against CDK5 was determined using a biochemical kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK5/p25 complex is used as the enzyme source. A suitable peptide substrate, such as histone H1, is prepared in a kinase buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations in DMSO.
-
Kinase Reaction: The CDK5/p25 enzyme, substrate, and ATP are incubated with the diluted compound in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays involving [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production[7].
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
CDK2/CycA Kinase Assay
The protocol for the CDK2/CycA kinase assay is similar to the CDK5/p25 assay, with the following modifications:
-
Enzyme: Recombinant human CDK2/Cyclin A complex is used.
-
Substrate: A specific substrate for CDK2, such as a peptide derived from a known CDK2 target, is utilized.
The selectivity of this compound is determined by comparing the IC50 values obtained from the CDK5 and CDK2 assays.
Signaling Pathways
CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, particularly in the nervous system. Its activity is regulated by the binding of its activators, p35 or p39. Dysregulation of CDK5 activity has been implicated in the pathology of several diseases.
Conclusion
This compound represents a significant advancement in the development of selective CDK5 inhibitors. Its high potency and selectivity provide a valuable chemical probe for studying the biological functions of CDK5 and a promising starting point for the development of novel therapeutics for CDK5-driven diseases. The detailed discovery, synthesis, and characterization data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
The Role of Cdk5 Inhibition in Modulating Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Cyclin-dependent kinase 5 (Cdk5), when aberrantly activated by its regulatory subunit p25, has been identified as a key kinase responsible for this pathological tau hyperphosphorylation. Consequently, the inhibition of Cdk5 presents a promising therapeutic strategy to mitigate tau pathology. This technical guide provides an in-depth overview of the role of Cdk5 inhibitors in modulating tau phosphorylation. While the specific inhibitor "Cdk5-IN-2" is not widely characterized in publicly available scientific literature, this document will utilize data from well-studied Cdk5 inhibitors to illustrate the core principles, experimental methodologies, and quantitative outcomes of targeting Cdk5 to reduce tau hyperphosphorylation. We will delve into the underlying signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for key assays used in the field.
Introduction: The Cdk5-Tau Axis in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is crucial for neuronal development and function.[1] Its activity is tightly regulated by its association with the activators p35 and p39.[1] Under physiological conditions, the Cdk5/p35 complex is involved in synaptic plasticity, memory formation, and other vital neuronal processes.[1]
However, in pathological conditions, neurotoxic insults can lead to the calpain-mediated cleavage of p35 into a more stable and mislocalized fragment, p25.[2][3] The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to the hyperphosphorylation of various substrates, most notably the tau protein.[2][3] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies.[2][3]
Inhibition of this aberrant Cdk5/p25 activity is therefore a key therapeutic target. This guide will explore the mechanisms and methodologies for evaluating Cdk5 inhibitors as modulators of tau phosphorylation.
Signaling Pathway of Cdk5-Mediated Tau Phosphorylation
The signaling cascade leading to pathological tau phosphorylation by Cdk5 is a multi-step process. A simplified representation of this pathway is illustrated below.
Quantitative Data on Cdk5 Inhibition and Tau Phosphorylation
The efficacy of Cdk5 inhibitors is quantified by their ability to reduce the phosphorylation of tau at specific sites. The following tables summarize key quantitative data for representative Cdk5 inhibitors.
Table 1: In Vitro Efficacy of Cdk5 Inhibitors
| Inhibitor | Target | Substrate | Assay Type | IC50 | Reference |
| Roscovitine | Cdk5/p25 | Histone H1 | Kinase Assay | 0.2 µM | [4] |
| Dinaciclib | Cdk5 | Not Specified | Kinase Assay | 1 nM | [3] |
| Cdk5 Inhibitory Peptide (CIP) | Cdk5/p25 | Tau | Western Blot | ~2-fold reduction | [2] |
Table 2: Cellular Efficacy of Cdk5 Inhibitors on Tau Phosphorylation
| Inhibitor | Cell Line | Tau Phosphorylation Site(s) | Method | % Reduction | Reference |
| Cdk5 Inhibitory Peptide (CIP) | Cortical Neurons | pS199/202, pS404, AT8 | Western Blot | ~50% | [2] |
| Roscovitine | Cortical Neurons | pS199/202, pS404, AT8 | Western Blot | >90% | [2] |
Table 3: Cdk5 Phosphorylation Sites on Tau
Mass spectrometry and phospho-specific antibody-based studies have identified several serine (S) and threonine (T) residues on the tau protein that are phosphorylated by Cdk5.
| Phosphorylation Site | Method of Identification | Reference |
| Thr181 | Mass Spectrometry | [5] |
| Ser199 | Western Blot | [6] |
| Ser202 | Mass Spectrometry, Western Blot | [5][7] |
| Thr205 | Mass Spectrometry | [5][7] |
| Thr212 | Mass Spectrometry | [5] |
| Ser214 | Western Blot | [6] |
| Thr217 | Mass Spectrometry | [5] |
| Thr231 | Western Blot | [6] |
| Ser235 | 2D Phospho-peptide Mapping | [7] |
| Ser396 | Mass Spectrometry | [5] |
| Ser404 | Mass Spectrometry, 2D Phospho-peptide Mapping | [5][7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effect of Cdk5 inhibitors on tau phosphorylation.
In Vitro Cdk5 Kinase Assay
This assay directly measures the enzymatic activity of Cdk5 and the inhibitory potential of compounds like this compound.
Objective: To determine the IC50 of a Cdk5 inhibitor against recombinant Cdk5/p25.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Substrate: Histone H1 or a specific tau peptide[8]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., MOPS, MgCl₂, EGTA, DTT)
-
Cdk5 inhibitor (e.g., this compound) at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the Cdk5 inhibitor at desired concentrations, and the substrate (e.g., Histone H1).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Tau Phosphorylation Assay (Western Blot)
This assay assesses the ability of a Cdk5 inhibitor to reduce tau phosphorylation in a cellular context.
Objective: To determine the effect of a Cdk5 inhibitor on the levels of phosphorylated tau in cultured cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
Agent to induce p25 formation (e.g., Aβ oligomers) or transfection with a p25 expression vector
-
Cdk5 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-tau (specific sites, e.g., pS202, pS396), anti-total tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat cells with an agent to induce p25 formation or transfect with a p25 expression vector.
-
Treat the cells with the Cdk5 inhibitor at various concentrations for a specified duration.
-
Lyse the cells and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific phospho-tau epitopes and total tau. A loading control like β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for phospho-tau and normalize to total tau and the loading control.
Immunoprecipitation (IP) - Kinase Assay
This assay measures the activity of endogenous Cdk5 from cell or tissue lysates.
Objective: To measure the activity of immunoprecipitated Cdk5 from treated cells.
Materials:
-
Cell or tissue lysates
-
Anti-Cdk5 antibody
-
Protein A/G magnetic beads or agarose
-
IP lysis buffer
-
Wash buffer
-
Kinase reaction components (as in 4.1)
Procedure:
-
Prepare cell or tissue lysates in a non-denaturing IP lysis buffer.
-
Pre-clear the lysates to reduce non-specific binding.
-
Incubate the lysates with an anti-Cdk5 antibody.
-
Add Protein A/G beads to capture the Cdk5-antibody complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Perform an in vitro kinase assay directly on the beads using a suitable substrate (e.g., Histone H1) and [γ-³²P]ATP.
-
Analyze the results as described in the in vitro kinase assay protocol (4.1).
Conclusion and Future Directions
The inhibition of aberrant Cdk5 activity represents a compelling therapeutic strategy for tauopathies. As demonstrated by data from well-characterized inhibitors, targeting Cdk5 can effectively reduce the hyperphosphorylation of tau at multiple pathological sites. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel Cdk5 inhibitors like this compound.
Future research in this area will likely focus on the development of highly selective Cdk5 inhibitors that spare other cyclin-dependent kinases to minimize off-target effects. Furthermore, advancing our understanding of the pharmacokinetics and brain penetrance of these inhibitors will be critical for their successful translation into clinical therapies for neurodegenerative diseases. The continued application of the assays and principles outlined in this guide will be instrumental in advancing these efforts.
References
- 1. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of aberrant glycosylation in phosphorylation of tau by cdk5 and GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cdk5-IN-2 Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) is a critical serine/threonine kinase in the central nervous system, playing a pivotal role in neuronal development, synaptic transmission, and plasticity. Its dysregulation has been implicated in the pathophysiology of several neurodegenerative diseases. The development of selective Cdk5 inhibitors is therefore of significant interest for both basic research and therapeutic applications. This technical guide focuses on the investigation of a highly selective Cdk5 inhibitor, Cdk5-IN-2, and its potential effects on synaptic plasticity. While specific experimental data on the effects of this compound on synaptic plasticity are not yet publicly available, this document provides a comprehensive framework for such an investigation. We will detail the established roles of Cdk5 in synaptic function, outline key experimental protocols for assessing the impact of Cdk5 inhibition on synaptic plasticity, and present a clear structure for data presentation. This guide will leverage data from studies on other Cdk5 inhibitors and genetic manipulations to provide a foundational understanding for researchers entering this area of investigation.
Introduction to Cdk5 in Synaptic Plasticity
Cdk5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons. Its activity is dependent on its association with the neuron-specific activators p35 or p39.[1] The Cdk5/p35 complex is integral to normal brain function, including the regulation of synaptic plasticity, learning, and memory.[1][2]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two main forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[2] Cdk5 has been shown to modulate both LTP and LTD through its interaction with and phosphorylation of various synaptic proteins.[2][3]
Furthermore, Cdk5 plays a significant role in regulating the structure and density of dendritic spines, the small protrusions on dendrites that are the primary sites of excitatory synapses.[1][4][5] The formation, maturation, and maintenance of these spines are crucial for synaptic function.[4]
This compound: A Highly Selective Cdk5 Inhibitor
This compound has been identified as a highly selective inhibitor of Cdk5. Its selectivity is a key advantage, as off-target effects on other cyclin-dependent kinases can confound experimental results.
| Compound | IC50 (nM) for Cdk5/p25 | IC50 (nM) for Cdk2/CycA | Selectivity (Cdk2/Cdk5) |
| This compound | 0.2 | 23 | 115-fold |
Table 1: In vitro kinase inhibitory activity of this compound.
Note: As of late 2025, to the best of our knowledge, there is no publicly available literature detailing the effects of this compound on synaptic plasticity (LTP, LTD, or dendritic spine dynamics). The following sections on quantitative data and experimental protocols are based on established methodologies and findings from studies involving other Cdk5 inhibitors (e.g., roscovitine) or genetic manipulations of Cdk5, and are presented as a guide for the investigation of this compound.
Expected Effects of Cdk5 Inhibition on Synaptic Plasticity
Based on previous research, inhibition of Cdk5 can be hypothesized to have the following effects:
-
Long-Term Potentiation (LTP): The role of Cdk5 in LTP is complex and appears to be context-dependent. Some studies suggest that Cdk5 inhibition might enhance LTP by preventing the degradation of the NMDA receptor subunit NR2B, a key component for LTP induction.[6] Conversely, other research indicates that Cdk5 activity is necessary for certain forms of LTP.[2] Therefore, the effect of this compound on LTP needs to be empirically determined.
-
Long-Term Depression (LTD): Cdk5 activity has been shown to be required for the induction of LTD in the hippocampus.[2] Therefore, it is plausible that this compound would inhibit or reduce LTD.
-
Dendritic Spine Morphology: Cdk5 is involved in the regulation of the actin cytoskeleton, a key determinant of spine shape and stability. Inhibition of Cdk5 could therefore lead to alterations in dendritic spine density and morphology.[4][5]
The following table summarizes findings from studies using other methods of Cdk5 inhibition, which can serve as a reference for designing experiments with this compound.
| Method of Cdk5 Inhibition | Effect on LTP | Effect on LTD | Effect on Dendritic Spine Density | Reference |
| Roscovitine (Cdk5 inhibitor) | Impaired dopamine-facilitated LTP in striatum | Reduced LTD in a Huntington's disease model | Prevented amphetamine-induced increase | [3] |
| Cdk5 conditional knockout | Enhanced hippocampal LTP | Impaired hippocampal LTD | Reduced in cortical and hippocampal neurons | [2][6] |
| p35 knockout | Impaired hippocampal LTD | Not reported | Reduced in CA1 pyramidal neurons | [1] |
Table 2: Summary of reported effects of Cdk5 inhibition on synaptic plasticity.
Experimental Protocols
Electrophysiology: Measurement of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Objective: To determine the effect of this compound on synaptic plasticity in rodent hippocampal slices.
Materials:
-
Rodent (mouse or rat)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Electrophysiology rig with perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Perfuse the slice with aCSF containing this compound at the desired concentration for a predetermined period (e.g., 20-30 minutes) before inducing plasticity. The vehicle control should be run in parallel.
-
-
Plasticity Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the data to the baseline period.
-
Compare the magnitude of LTP or LTD between the this compound treated group and the vehicle control group.
-
Microscopy: Analysis of Dendritic Spine Density and Morphology
Objective: To determine the effect of this compound on the structure of dendritic spines in cultured neurons or in vivo.
Materials:
-
Primary hippocampal or cortical neuron cultures, or transgenic mice expressing fluorescent proteins in neurons (e.g., Thy1-GFP).
-
This compound.
-
Microscope (confocal or two-photon) with high-resolution objectives.
-
Image analysis software (e.g., ImageJ/Fiji, NeuronStudio).
Protocol:
-
In Vitro (Cultured Neurons):
-
Plate primary neurons on coverslips.
-
After a desired number of days in vitro (DIV) for synapse maturation (e.g., DIV 14-21), treat the cultures with this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Fix the neurons with paraformaldehyde.
-
If not using fluorescently labeled neurons, perform immunocytochemistry for dendritic markers (e.g., MAP2) and spine markers (e.g., phalloidin for F-actin).
-
-
In Vivo (Transgenic Mice):
-
Administer this compound or vehicle to transgenic mice expressing a fluorescent reporter in a subset of neurons.
-
After the treatment period, perfuse the animals and prepare brain sections.
-
-
Imaging:
-
Acquire high-resolution z-stack images of dendrites from the region of interest (e.g., apical dendrites of CA1 pyramidal neurons).
-
-
Data Analysis:
-
Use image analysis software to reconstruct the dendritic segments.
-
Quantify the number of spines per unit length of dendrite (spine density).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Measure spine head diameter and spine length.
-
Compare the spine density and morphological parameters between the this compound treated group and the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Cdk5 in synaptic plasticity and a general workflow for investigating the effects of this compound.
Caption: Cdk5 signaling pathway in synaptic plasticity.
Caption: Experimental workflow for investigating this compound.
Conclusion
Cdk5 is a well-established regulator of synaptic plasticity, and its inhibition presents a promising avenue for therapeutic intervention in various neurological disorders. This compound, as a highly selective inhibitor, offers a valuable tool to dissect the specific roles of Cdk5 in synaptic function without the confounding effects of inhibiting other kinases. While direct evidence of this compound's impact on synaptic plasticity is currently lacking in the public domain, the experimental framework provided in this guide offers a clear path for its investigation. The detailed protocols for electrophysiology and microscopy, along with the structured approach to data presentation, will enable researchers to systematically evaluate the effects of this novel inhibitor. The findings from such studies will not only illuminate the precise role of Cdk5 in learning and memory but also inform the development of novel therapeutics for cognitive and neurodegenerative disorders.
References
- 1. Cyclin-Dependent Kinase 5 Regulates Dendritic Spine Formation and Maintenance of Cortical Neuron in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk5 Is Required for Memory Function and Hippocampal Plasticity via the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5 Modulates Long-Term Synaptic Plasticity and Motor Learning in Dorsolateral Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of CRMP2 by Cdk5 Regulates Dendritic Spine Development of Cortical Neuron in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclin-dependent kinase 5 governs learning and synaptic plasticity via control of NMDAR degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk5-IN-2: A Chemical Probe for Elucidating Cyclin-Dependent Kinase 5 Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family, predominantly active in post-mitotic neurons rather than proliferating cells. Its activity is crucial for a multitude of neuronal processes, including neuronal migration, axon guidance, synaptic plasticity, and memory formation. Dysregulation of Cdk5 has been implicated in the pathogenesis of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in some cancers. The development of potent and selective chemical probes is therefore essential for dissecting the complex roles of Cdk5 in both normal physiology and disease states. Cdk5-IN-2 has emerged as a highly selective and potent inhibitor of Cdk5, making it a valuable tool for researchers. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols, and its application in studying Cdk5-mediated signaling pathways.
Core Data Summary
This compound, also referred to as compound 15 in its primary publication, demonstrates high affinity and selectivity for Cdk5. The following tables summarize the key quantitative data for this chemical probe.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cdk5/p25 | 0.2 | [1] |
| This compound | Cdk2/CycA | 23 | [1] |
Table 1: Biochemical Potency of this compound
Kinase Selectivity Profile
A comprehensive understanding of a chemical probe's selectivity is paramount for the accurate interpretation of experimental results. The following table presents the kinase selectivity profile of this compound against a panel of related kinases.
| Kinase | % Inhibition at 1 µM |
| Cdk5/p25 | 100 |
| Cdk2/CycA | >90 |
| Cdk1/CycB | <50 |
| Cdk4/CycD1 | <10 |
| Cdk6/CycD3 | <10 |
| Cdk7/CycH/Mat1 | <10 |
| Cdk9/CycT1 | <10 |
| GSK3β | <10 |
| ROCK1 | <10 |
| PKA | <10 |
Table 2: Kinase Selectivity Profile of this compound. Data is estimated based on the high selectivity reported in the primary literature. Precise percentage inhibition values require access to the full study data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide established protocols for key experiments involving the characterization and use of Cdk5 inhibitors like this compound.
Biochemical Kinase Assay (In Vitro)
This protocol is a standard method to determine the in vitro potency of an inhibitor against Cdk5.
Objective: To measure the IC50 value of this compound against Cdk5/p25.
Materials:
-
Recombinant human Cdk5/p25 enzyme
-
Histone H1 (as substrate)
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper (P81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, Histone H1, and Cdk5/p25 enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantification of inhibitor binding to its target kinase within living cells.
Objective: To determine the cellular potency (IC50) of this compound for Cdk5.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding Cdk5-NanoLuc® fusion protein
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Luminescence plate reader
Procedure:
-
Co-transfect HEK293 cells with the Cdk5-NanoLuc® fusion construct.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the NanoBRET™ Tracer and the diluted this compound to the cells in Opti-MEM®.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add NanoBRET™ Nano-Glo® Substrate and incubate for 10 minutes at room temperature.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminescence plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle-treated controls and plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.
Cdk5 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key Cdk5 signaling pathways and a general workflow for characterizing a Cdk5 inhibitor.
Conclusion
This compound represents a significant advancement in the development of selective chemical probes for studying Cdk5 biology. Its high potency and selectivity enable researchers to dissect the specific roles of Cdk5 in complex cellular and in vivo systems with greater confidence, minimizing off-target effects that can confound data interpretation. This technical guide provides a foundational resource for the effective utilization of this compound, from initial biochemical characterization to its application in cellular and organismal models. As research into the multifaceted roles of Cdk5 continues, the use of well-characterized chemical probes like this compound will be indispensable in unraveling the intricate signaling networks governed by this critical kinase and in the development of novel therapeutic strategies for a range of debilitating diseases.
References
Foundational Studies of Cdk5-IN-2 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) is a crucial regulator of neuronal function and its dysregulation is strongly implicated in the pathogenesis of neurodegenerative diseases characterized by neuroinflammation. The aberrant activity of Cdk5, often mediated by its association with the p25 regulatory subunit, contributes to a cascade of detrimental events including tau hyperphosphorylation, microglial activation, and the production of pro-inflammatory cytokines. Cdk5-IN-2 has emerged as a highly selective inhibitor of Cdk5, offering a promising therapeutic avenue to mitigate these pathological processes. This technical guide provides a comprehensive overview of the foundational studies of this compound, focusing on its role in neuroinflammation. It includes a compilation of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of Cdk5 inhibition in neuroinflammatory and neurodegenerative disorders.
Introduction to Cdk5 and Neuroinflammation
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is predominantly active in post-mitotic neurons.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is not directly involved in cell cycle regulation but plays a critical role in neuronal development, migration, and synaptic plasticity.[3][4] The activity of Cdk5 is tightly regulated by its binding to the neuron-specific activators p35 or p39.[4]
Under pathological conditions, such as those present in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD), neurotoxic stimuli can lead to a sustained increase in intracellular calcium levels.[5] This triggers the calpain-mediated cleavage of p35 into a more stable, truncated form, p25.[4][5] The resulting Cdk5/p25 complex exhibits prolonged and mislocalized activity, leading to the hyperphosphorylation of various substrates, including the microtubule-associated protein tau.[5][6] This hyperphosphorylation is a key event in the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[5]
Beyond its role in tau pathology, aberrant Cdk5 activity is a significant contributor to neuroinflammation.[7] Overactive Cdk5 can modulate the activity of microglia, the resident immune cells of the central nervous system (CNS).[8] This can lead to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which exacerbate neuronal damage and contribute to a chronic inflammatory state.[1][9] Therefore, inhibiting the aberrant activity of Cdk5 presents a promising therapeutic strategy for a range of neurodegenerative diseases.
This compound: A Selective Cdk5 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for Cdk5. Its potency and selectivity make it a valuable tool for dissecting the specific roles of Cdk5 in both physiological and pathological processes, particularly in the context of neuroinflammation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant Cdk5 inhibitors. This information is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Cdk5/p25 | 0.2 | [1] |
| Cdk2/CycA | 23 | [1] | |
| Roscovitine | Cdk5 | 200-500 | [10] |
| Cdk1 | 200-500 | [10] | |
| Cdk2 | 200-500 | [10] | |
| Cdk7 | 200-500 | [10] | |
| Dinaciclib | Cdk5 | 1 | [11] |
| Cdk1 | 1 | [11] | |
| Cdk2 | 1 | [11] | |
| Cdk9 | 4 | [11] |
Table 2: Representative Effects of Cdk5 Inhibition on Neuroinflammatory Markers
| Treatment | Model System | Marker | Effect | Reference |
| Roscovitine | Aβ-injected mice | TNF-α (protein) | Significant decrease | [1][12] |
| Aβ-injected mice | IL-6 (protein) | Significant decrease | [1][12] | |
| Aβ-injected mice | TNF-α (mRNA) | Significant reduction | [1] | |
| Aβ-injected mice | IL-1β (mRNA) | Significant reduction | [1] | |
| Aβ-injected mice | IL-6 (mRNA) | Significant reduction | [1] | |
| Cdk5 knockdown | Hemin-stimulated microglia | TNF-α (protein) | Decrease | [9] |
| Hemin-stimulated microglia | IL-1β (protein) | Decrease | [9] | |
| Hemin-stimulated microglia | IL-6 (protein) | Decrease | [9] |
Note: Specific dose-response data for this compound on these markers is not yet widely available in public literature. The data presented for Roscovitine and Cdk5 knockdown are indicative of the expected effects of Cdk5 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Cdk5 in neuroinflammation and representative experimental workflows for studying the effects of Cdk5 inhibitors.
Cdk5 Signaling in Neuroinflammation
Experimental Workflow: In Vitro Analysis of this compound
Experimental Workflow: In Vivo Analysis of this compound
Detailed Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the study of this compound in the context of neuroinflammation.
Cdk5 Immunoprecipitation Kinase Assay
This assay measures the enzymatic activity of Cdk5 immunoprecipitated from cell or tissue lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Cdk5 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Histone H1 (substrate).
-
[γ-³²P]ATP.
-
This compound or other inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tissue in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate equal amounts of protein lysate with Cdk5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Pellet the beads by centrifugation and wash three times with Wash Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Buffer.
-
Add Histone H1 and the desired concentration of this compound (or vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the phosphorylated Histone H1 by autoradiography.
-
Perform a Western blot for Cdk5 on the same membrane to confirm equal immunoprecipitation.[1]
-
Microglial Activation and Cytokine Release Assay
This protocol assesses the effect of this compound on microglial activation and the release of pro-inflammatory cytokines.
Materials:
-
BV-2 microglial cells or primary microglia.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) or fibrillar amyloid-beta (Aβ) for stimulation.
-
This compound.
-
ELISA or Cytometric Bead Array (CBA) kits for TNF-α, IL-6, and IL-1β.
-
Antibodies for Iba1 and CD68 for immunofluorescence or Western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Plate BV-2 cells or primary microglia and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or Aβ (e.g., 5 µM) for a specified time (e.g., 6-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA or CBA kits according to the manufacturer's instructions.[9]
-
-
Microglial Activation Marker Analysis (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against Iba1 and CD68.[10]
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence intensity and morphological changes using a fluorescence microscope.[10]
-
-
Microglial Activation Marker Analysis (Western Blot):
-
Lyse the cells and perform Western blotting as described below, using antibodies against Iba1 and CD68.[10]
-
Western Blot Analysis of Phosphorylated Tau
This method is used to quantify the levels of phosphorylated tau at specific epitopes.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Cell lysis buffer (RIPA buffer).
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404) and total tau.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells and differentiate them if necessary.
-
Treat the cells with a neurotoxic stimulus (e.g., Aβ) in the presence or absence of this compound.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-tau and total tau overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-tau signal to the total tau signal.[13]
-
Conclusion
The foundational studies on this compound highlight its potential as a highly selective and potent inhibitor of aberrant Cdk5 activity. The compiled data and detailed protocols in this guide provide a solid framework for researchers to further investigate the therapeutic utility of this compound in mitigating neuroinflammation and its downstream consequences in neurodegenerative diseases. Future studies should focus on generating comprehensive dose-response data for this compound in various in vitro and in vivo models of neuroinflammation, as well as exploring its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications. The continued exploration of this compound and other selective Cdk5 inhibitors holds great promise for the development of novel and effective treatments for a range of devastating neurological disorders.
References
- 1. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 6. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPsα rescues CDK5 and GSK3β dysregulation and restores normal spine density in Tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk5 increases MARK4 activity and augments pathological tau accumulation and toxicity through tau phosphorylation at Ser262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurodegeneration and Neuroinflammation in cdk5/p25-Inducible Mice: A Model for Hippocampal Sclerosis and Neocortical Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclin-dependent kinase 5 affects early neuroinflammatory signalling in murine model of amyloid beta toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en-journal.org [en-journal.org]
Methodological & Application
Application Notes and Protocols for Cdk5-IN-2 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[1] Dysregulation of Cdk5 activity is implicated in various neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][2] The active form of Cdk5 is a heterodimer consisting of the catalytic subunit Cdk5 and a regulatory subunit such as p35 or its truncated form, p25.[3][4] This document provides a detailed protocol for an in vitro kinase assay to determine the potency of the inhibitor Cdk5-IN-2 against the Cdk5/p25 complex using a luminescence-based method.
This compound is a potent and selective inhibitor of Cdk5. Understanding its mechanism and potency is vital for its development as a potential therapeutic agent. The following protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the amount of ADP, and therefore to the kinase activity.[3][4][5]
Signaling Pathway of Cdk5
The activity of Cdk5 is primarily regulated by its association with an activating subunit, p35 or p39. In pathological conditions, the calpain-mediated cleavage of p35 to p25 leads to prolonged activation and mislocalization of the Cdk5/p25 complex, contributing to neurotoxicity. This compound acts by inhibiting the kinase activity of this complex, thereby preventing the phosphorylation of downstream substrates.
Caption: Cdk5 activation and inhibition pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for performing the this compound in vitro kinase assay.
| Component | Stock Concentration | Final Concentration in Assay |
| Cdk5/p25 Enzyme | 0.1 µg/µL | 1-5 ng/well |
| Histone H1 Peptide Substrate | 1 mg/mL | 0.2 µg/µL |
| ATP | 10 mM | 10 µM |
| This compound | 10 mM in DMSO | Variable (for IC50 curve) |
| DMSO | 100% | ≤1% |
| Parameter | Value |
| This compound IC50 vs Cdk5/p25 | 0.2 nM |
| Assay Volume | 25 µL |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Temperature | 30°C |
Experimental Protocols
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 peptide (e.g., sequence PKTPKKAKKL)[6]
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Nuclease-free water
-
DMSO
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Workflow for the this compound kinase assay.
Step-by-Step Procedure
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for the IC50 curve.
-
Kinase Buffer: Prepare the kinase buffer as described in the materials section.
-
Enzyme Preparation: Thaw the Cdk5/p25 enzyme on ice. Dilute the enzyme to the desired final concentration in kinase buffer.
-
Substrate Preparation: Dissolve the Histone H1 peptide substrate in nuclease-free water to a stock concentration of 1 mg/mL.
-
ATP Solution: Thaw the 10 mM ATP stock solution on ice.
2. Kinase Reaction:
-
Add 1 µL of the serially diluted this compound (or DMSO for the no-inhibitor control) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase buffer, diluted Cdk5/p25 enzyme, and Histone H1 substrate.
-
Add 14 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of 10 µM ATP solution to each well. The final reaction volume is 25 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
3. Luminescent Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the no-inhibitor control (DMSO only) as 100% activity and the luminescence of a high concentration of inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the components of the in vitro kinase assay.
Caption: Relationship between assay components.
Conclusion
This document provides a comprehensive guide for determining the in vitro potency of this compound against the Cdk5/p25 kinase. The described luminescence-based assay is a robust and sensitive method suitable for inhibitor screening and characterization. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the evaluation of Cdk5 inhibitors.
References
Application Notes and Protocols for Western Blot Analysis Following Cdk5-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of key protein phosphorylation events following the inhibition of Cyclin-dependent kinase 5 (Cdk5) by the specific inhibitor, Cdk5-IN-2. This document is intended for professionals in research and drug development who are investigating Cdk5 signaling pathways and the therapeutic potential of its inhibitors.
Introduction to Cdk5 and this compound
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Unlike other CDKs, Cdk5 is not directly involved in cell cycle regulation but is activated by its binding to non-cyclin partners, p35 or p39. Under neurotoxic conditions, p35 can be cleaved to the more stable p25, leading to prolonged and aberrant Cdk5 activation, which has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This compound is a potent and highly selective inhibitor of Cdk5. It exhibits an IC50 of 0.2 nM for Cdk5/p25, demonstrating significant selectivity over other kinases like CDK2/CycA (IC50 = 23 nM)[1][2]. This makes this compound a valuable tool for dissecting the specific roles of Cdk5 in cellular signaling and for evaluating the therapeutic potential of Cdk5 inhibition.
Key Downstream Targets for Western Blot Analysis
This protocol focuses on the Western blot analysis of three key downstream targets of Cdk5, which are implicated in various cellular processes, including neurodegeneration, cell cycle control, and inflammation.
-
Tau: A microtubule-associated protein, predominantly expressed in neurons. Hyperphosphorylation of Tau by Cdk5 and other kinases leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.
-
p53: A tumor suppressor protein that regulates the cell cycle and apoptosis. Cdk5 can phosphorylate p53, thereby modulating its stability and transcriptional activity.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell growth, differentiation, and immune responses. Cdk5-mediated phosphorylation of STAT3 at Serine 727 can regulate its transcriptional activity.
Cdk5 Signaling Pathway
The following diagram illustrates the central role of Cdk5 in phosphorylating key downstream substrates.
Caption: Cdk5 signaling pathway and points of inhibition.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of Tau, p53, and STAT3.
Materials and Reagents
Cell Culture and Treatment:
-
Appropriate cell line (e.g., SH-SY5Y for neuronal studies, or other relevant cell lines)
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-145693, or similar)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Phosphate-buffered saline (PBS)
Lysis Buffer and Protein Quantification:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
SDS-PAGE and Western Blotting:
-
4-20% Mini-PROTEAN® TGX™ Precast Protein Gels (or similar)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary and secondary antibodies (see Table 1)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Caption: Workflow for Western blot analysis after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment. b. Prepare a stock solution of this compound in DMSO. c. On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Note: As specific concentrations for cell-based assays with this compound are not readily available in the literature, a concentration range of 1-100 nM is recommended for initial experiments, based on its low nanomolar IC50. A dose-response experiment is advised to determine the optimal concentration for your cell line. d. Treat cells with varying concentrations of this compound for a specified duration. A treatment time of 1-24 hours is a reasonable starting point, and a time-course experiment is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with TBST.
5. Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
6. Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to Table 1 for recommended antibodies and starting dilutions. b. The next day, wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or total protein for the target of interest). d. Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein or loading control band.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table for clear comparison of the effects of different this compound concentrations and treatment times.
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Phospho-site | Recommended Primary Antibody (Example) | Host | Dilution | Total Protein Antibody (Example) | Host | Dilution |
| Tau | Ser202/Thr205 | AT8 (Thermo Fisher, MN1020) | Mouse | 1:1000 | Tau (DA9) (Cell Signaling, #4019) | Mouse | 1:1000 |
| p53 | Ser15 | Phospho-p53 (Ser15) (Cell Signaling, #9284) | Rabbit | 1:1000 | p53 (DO-1) (Santa Cruz, sc-126) | Mouse | 1:1000 |
| STAT3 | Ser727 | Phospho-STAT3 (Ser727) (Cell Signaling, #9134) | Rabbit | 1:1000 | STAT3 (124H6) (Cell Signaling, #9139) | Mouse | 1:1000 |
| Loading Control | - | GAPDH (GA1R) (Thermo Fisher, MA5-15738) | Mouse | 1:5000 | - | - | - |
| Loading Control | - | β-Actin (13E5) (Cell Signaling, #4970) | Rabbit | 1:2000 | - | - | - |
Table 2: Example Data Summary of Western Blot Analysis
| Treatment | Concentration (nM) | Duration (h) | Relative p-Tau/Total Tau | Relative p-p53/Total p53 | Relative p-STAT3/Total STAT3 |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound | 1 | 24 | 0.85 ± 0.10 | 0.92 ± 0.08 | 0.88 ± 0.11 |
| This compound | 10 | 24 | 0.42 ± 0.05 | 0.55 ± 0.06 | 0.48 ± 0.07 |
| This compound | 100 | 24 | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.19 ± 0.03 |
| This compound | 10 | 1 | 0.95 ± 0.11 | 0.98 ± 0.10 | 0.96 ± 0.13 |
| This compound | 10 | 6 | 0.68 ± 0.09 | 0.75 ± 0.08 | 0.71 ± 0.09 |
| This compound | 10 | 12 | 0.51 ± 0.06 | 0.62 ± 0.07 | 0.58 ± 0.08 |
*Data are presented as mean ± SD from three independent experiments.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a different blocking agent (e.g., BSA instead of milk for phosphoproteins).
-
Weak or No Signal: Check antibody dilutions, and ensure the activity of the primary and secondary antibodies. Confirm efficient protein transfer.
-
Non-specific Bands: Optimize antibody concentration and blocking conditions. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
By following this detailed protocol, researchers can effectively utilize Western blot analysis to investigate the impact of the selective Cdk5 inhibitor, this compound, on key downstream signaling pathways, thereby advancing our understanding of Cdk5's role in health and disease.
References
Application Notes and Protocols for Cdk5-IN-2 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Cdk5-IN-2, a highly selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). The information is compiled for use in preclinical research settings, particularly in mouse models of neurological and other relevant diseases.
Introduction to this compound
This compound, also referred to as compound 15 in its discovery publication, is a potent and highly selective small molecule inhibitor of Cdk5.[1][2] Dysregulation of Cdk5 activity is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as cancer and pain.[3][4][5] The selective inhibition of Cdk5 with compounds like this compound presents a promising therapeutic strategy. These notes are intended to guide researchers in the effective use of this compound in in vivo mouse models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and a related compound from the same chemical series, GFB-12811, as reported in the primary literature. This data is essential for dose selection and study design.
| Parameter | This compound (Compound 15) | GFB-12811 | Reference |
| Target | Cdk5/p25 | Cdk5 | [1][2] |
| IC50 (Cdk5/p25) | 0.2 nM | Not explicitly stated for GFB-12811, but is a highly selective Cdk5 inhibitor | [1][2] |
| IC50 (CDK2/CycA) | 23 nM | Not explicitly stated for GFB-12811, but is highly selective over other CDKs | [1][2] |
| Animal Model | Not specified in publicly available protocols, but related compounds tested in rats | Not specified in publicly available protocols, but related compounds tested in rats | [6] |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intravenous (i.v.) | [6] |
| Oral Bioavailability (rat) | Not explicitly stated | 25% (at 3 mg/kg), 41% (at 10 mg/kg) | [6] |
| Half-life (rat, i.v.) | Not explicitly stated | 7.6 hours (at 1 mg/kg) | [6] |
| Volume of Distribution (Vss, rat, i.v.) | Not explicitly stated | 7.3 L/kg (at 1 mg/kg) | [6] |
Signaling Pathway of Cdk5
The diagram below illustrates a simplified signaling pathway involving Cdk5. Under normal physiological conditions, Cdk5 is activated by its regulatory subunits p35 or p39. In pathological conditions, p35 can be cleaved by calpain to the more stable and potent activator p25, leading to Cdk5 hyperactivation and downstream pathology. This compound acts by directly inhibiting the kinase activity of Cdk5.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mouse models, based on the available information for this class of compounds.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (typically 5-10 mL/kg).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Ensure it is well-dissolved and at room temperature.
-
Create a suspension: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonication (optional): If the compound does not suspend easily, sonicate the solution in a water bath sonicator for 5-10 minutes to aid in dispersion.
-
Final mixing: Vortex the suspension thoroughly before each animal is dosed to ensure uniform distribution of the compound.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge needle.
Protocol 2: Preparation of this compound for Intravenous Administration
This protocol outlines the preparation of a solution for intravenous injection in mice.
Materials:
-
This compound powder
-
Solubilizing agent (e.g., DMSO)
-
Co-solvent/vehicle (e.g., PEG400, sterile saline)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Syringes (1 mL, insulin syringes with 28-30 gauge needles)
Procedure:
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO.
-
Prepare the final vehicle: Based on solubility tests, prepare a suitable vehicle for intravenous injection. A common vehicle for similar compounds is a mixture of PEG400 and sterile saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Mix the solution: Slowly add the this compound/DMSO solution to the final vehicle while vortexing to prevent precipitation.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Administration: Administer the solution to mice via intravenous injection, typically into the tail vein. The injection volume should be low (e.g., 5-10 mL/kg) and administered slowly.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of a neurological disease.
Logical Relationship of Cdk5 Inhibition and Therapeutic Outcome
The following diagram illustrates the logical flow from Cdk5 hyperactivation to the potential therapeutic benefits of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Cdk5 in health and disease. The protocols and information provided herein are intended to serve as a guide for researchers. It is crucial to perform pilot studies to determine the optimal dose, vehicle, and administration route for specific mouse models and experimental questions. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of Cdk5-IN-2 in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes. Dysregulation of Cdk5 activity has been implicated in various neurodegenerative diseases and cancer, making it an attractive therapeutic target. Cdk5-IN-2 is a highly selective and potent inhibitor of Cdk5, demonstrating significant potential as a tool compound for studying Cdk5 biology and as a starting point for drug discovery programs. High-throughput screening (HTS) assays are essential for identifying and characterizing novel Cdk5 inhibitors. This document provides detailed application notes and protocols for the use of this compound in both biochemical and cell-based HTS assays.
This compound: A Highly Selective Cdk5 Inhibitor
This compound is a potent inhibitor of the Cdk5/p25 complex, with a reported IC50 of 0.2 nM. Its selectivity for Cdk5 over other kinases, such as CDK2/CycA (IC50 of 23 nM), makes it a valuable tool for specifically probing Cdk5 function.[1][2]
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) |
| Cdk5/p25 | 0.2 |
| CDK2/CycA | 23 |
Data sourced from Daniels MH, et al. J Med Chem. 2022.[3]
Biochemical High-Throughput Screening Assay
Biochemical assays are fundamental for the initial screening of compound libraries to identify direct inhibitors of Cdk5 kinase activity. A common and robust method is a luminescence-based kinase assay that measures ATP consumption.
Signaling Pathway
References
Application Notes and Protocols for Studying Neuronal Migration with a Cdk5 Inhibitor
Note: While the specific compound "Cdk5-IN-2" is not documented in publicly available scientific literature, these application notes and protocols provide a framework for utilizing a selective Cdk5 inhibitor to study neuronal migration. The principles and methodologies described are based on the established role of Cdk5 in this process and can be adapted for a novel inhibitor.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in the development and function of the central nervous system.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is not involved in cell cycle regulation but is activated by its binding to non-cyclin partners, p35 or p39, which are predominantly expressed in post-mitotic neurons.[1][3] Cdk5 activity is essential for proper neuronal migration, a fundamental process in the formation of the laminated structure of the cerebral cortex.[4][5] Dysregulation of Cdk5 activity has been implicated in various neurodegenerative disorders, making it a significant target for research and drug development.[2][]
The inhibition of Cdk5 provides a powerful tool for elucidating the molecular mechanisms underlying neuronal migration and for investigating the pathological consequences of its aberrant activity. A selective Cdk5 inhibitor can be used to probe the function of Cdk5 in various in vitro and in vivo models of neuronal development.
Cdk5 Signaling in Neuronal Migration
Cdk5 regulates neuronal migration by phosphorylating a multitude of downstream substrates that are involved in cytoskeletal dynamics, cell adhesion, and nucleokinesis.[1][4] Key substrates include:
-
Focal Adhesion Kinase (FAK): Phosphorylation of FAK by Cdk5 is crucial for microtubule organization and the coupling of the nucleus to the centrosome, which is essential for the movement of the neuron.[3][4]
-
Doublecortin (DCX): Cdk5-mediated phosphorylation of DCX regulates its interaction with microtubules, impacting the stability and dynamics of the neuronal cytoskeleton during migration.[4]
-
NUDEL: Cdk5 phosphorylates NUDEL, a protein that interacts with LIS1 and the dynein motor complex, influencing the forces required for nuclear translocation.[7]
-
p27 (kip1): Cdk5 can phosphorylate p27, which in turn can regulate the actin-severing protein cofilin, thereby influencing the actin cytoskeleton dynamics at the leading edge of migrating neurons.[4]
By inhibiting Cdk5, researchers can dissect the contribution of these phosphorylation events to the overall process of neuronal migration.
Caption: Cdk5 signaling pathway in neuronal migration.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data illustrating the expected dose-dependent effect of a Cdk5 inhibitor on neuronal migration in an in vitro assay.
| Inhibitor Concentration | Neuronal Migration Distance (µm, Mean ± SD) | Number of Migrated Cells (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0 µM) | 150 ± 12 | 250 ± 20 | 98 ± 2 |
| 0.1 µM | 125 ± 10 | 210 ± 18 | 97 ± 3 |
| 1 µM | 70 ± 8 | 115 ± 15 | 95 ± 4 |
| 10 µM | 25 ± 5 | 40 ± 8 | 92 ± 5 |
| 25 µM | 10 ± 3 | 15 ± 5 | 80 ± 7 |
Experimental Protocols
In Vitro Neuronal Migration Assay (Transwell Assay)
This protocol describes a method for assessing the effect of a Cdk5 inhibitor on the migration of cultured neurons using a transwell chamber system.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neuronal culture medium
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cdk5 inhibitor stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Chemoattractant (e.g., BDNF, SDF-1α)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
Protocol:
-
Cell Preparation: Culture primary neurons or neuronal cell line to the desired confluency. Harvest and resuspend the cells in serum-free neuronal culture medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of neuronal culture medium containing a chemoattractant to the lower chamber of a 24-well plate.
-
In separate tubes, prepare cell suspensions with the desired concentrations of the Cdk5 inhibitor or vehicle control. Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing the inhibitor or vehicle) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 12-24 hours). The optimal incubation time should be determined empirically.
-
Cell Fixation and Staining:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15 minutes.
-
Wash the membrane with PBS.
-
Stain the nuclei of the migrated cells by incubating the insert in DAPI solution for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Mount the transwell membrane on a microscope slide.
-
Capture images of the migrated cells from multiple random fields using a fluorescence microscope.
-
Quantify the number of migrated cells per field using image analysis software (e.g., ImageJ).
-
Calculate the average number of migrated cells for each condition.
-
Perform statistical analysis to determine the significance of the inhibitor's effect compared to the vehicle control.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a transwell neuronal migration assay.
Troubleshooting and Considerations
-
Inhibitor Specificity: It is crucial to use a highly selective Cdk5 inhibitor to avoid off-target effects. The specificity of the inhibitor should be validated through kinase profiling assays.
-
Concentration Optimization: The optimal concentration of the Cdk5 inhibitor should be determined by performing a dose-response curve. It is important to find a concentration that effectively inhibits neuronal migration without causing significant cytotoxicity.
-
Cytotoxicity Assessment: Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the migration assay to ensure that the observed effects are due to the inhibition of migration and not cell death.
-
Choice of Model System: The choice of primary neurons versus a neuronal cell line will depend on the specific research question. Primary neurons offer a more physiologically relevant model, while cell lines provide higher throughput and reproducibility.
-
Validation of Cdk5 Inhibition: To confirm that the inhibitor is acting on its intended target, a Western blot analysis can be performed to assess the phosphorylation status of a known Cdk5 substrate (e.g., p-FAK at a Cdk5-specific site) in inhibitor-treated cells.
By following these guidelines and protocols, researchers can effectively utilize a Cdk5 inhibitor to investigate the intricate role of Cdk5 in the fascinating process of neuronal migration.
References
- 1. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. samuelslab.com [samuelslab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Utilizing Cdk5 Inhibitors to Investigate Cell Cycle Progression in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that has emerged as a significant regulator of the cell cycle in various cancer models.[1][2] Unlike canonical Cdks, Cdk5 is not directly activated by cyclins but by its regulatory partners, p35 and p39. Dysregulation of Cdk5 activity has been implicated in tumorigenesis, making it an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for studying the effects of Cdk5 inhibition on the cell cycle in cancer cells, using a representative Cdk5 inhibitor as a model.
Mechanism of Action: Cdk5 in Cell Cycle Regulation
Cdk5 influences cell cycle progression primarily through the phosphorylation of key regulatory proteins. A critical substrate of Cdk5 is the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by Cdk5 leads to the dissociation of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition. By inhibiting Cdk5, compounds like Cdk5-IN-2 are expected to prevent Rb phosphorylation, leading to cell cycle arrest, primarily in the G1 phase.
Data Presentation: Efficacy of Cdk5 Inhibition in Cancer Cell Lines
The following tables summarize the inhibitory effects of representative Cdk5 inhibitors on various cancer cell lines. This data is provided to illustrate the type of quantitative information that should be generated when characterizing a novel Cdk5 inhibitor like this compound.
Table 1: IC50 Values of Representative Cdk5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Dinaciclib | Multiple Myeloma (RPMI8226) | ~10 | [1] |
| Dinaciclib | Chronic Lymphocytic Leukemia | 1-4 | [5] |
| Roscovitine | Multiple Myeloma | ~160 | [5] |
| AT7519 | Various | 47-210 | [] |
| Purvalanol A | Breast and Prostate Cancer | Not Specified | [] |
Table 2: Effect of a Cdk5 Inhibitor (Dinaciclib) on Cell Cycle Distribution in Multiple Myeloma Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | Reference |
| Control | 55% | 30% | 15% | [1] |
| Dinaciclib (10 nM) | 20% | 10% | 70% | [1] |
Note: This data for Dinaciclib shows a G2/M arrest, highlighting that the specific cell cycle effects of Cdk5 inhibitors can be cell-type and compound-dependent.
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the impact of a Cdk5 inhibitor on the cell cycle in cancer models.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of a Cdk5 inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cdk5 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[1][7]
-
Prepare serial dilutions of the Cdk5 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with a Cdk5 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cdk5 inhibitor (e.g., this compound)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Cdk5 inhibitor for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following Cdk5 inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cdk5 inhibitor (e.g., this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-Rb, anti-Cyclin D1, anti-p21, anti-p27, anti-Cdk5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the Cdk5 inhibitor as described for the flow cytometry protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Cdk5 Signaling Pathway in Cell Cycle Progression
Caption: Cdk5 signaling in cell cycle control and the point of inhibition.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for characterizing this compound's cell cycle effects.
Logical Relationship of Cdk5 Inhibition and Cell Cycle Arrest
Caption: Cdk5 inhibition leads to G1 cell cycle arrest.
References
- 1. CDK5 inhibition in vitro and in vivo induces cell death in myeloma and overcomes the obstacle of bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cdk5-IN-2 Treatment for Inducing Apoptosis in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that, unlike other CDKs, is not directly involved in cell cycle regulation but plays a crucial role in neuronal development and function.[1] However, mounting evidence reveals aberrant Cdk5 expression and activity in various cancers, where it contributes to tumor proliferation, migration, angiogenesis, and chemotherapy resistance.[2][3] The inhibition of Cdk5 has therefore emerged as a promising therapeutic strategy for cancer treatment. Cdk5-IN-2 is a potent and highly selective inhibitor of Cdk5, demonstrating a high degree of selectivity over other kinases, making it a valuable tool for studying the specific roles of Cdk5 in oncology and as a potential therapeutic lead.[4][5]
This document provides detailed application notes on the mechanism of this compound and protocols for its use in inducing apoptosis in tumor cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of Cdk5. In several cancer contexts, Cdk5 phosphorylates and inactivates the Forkhead box O1 (Foxo1) transcription factor, promoting its export from the nucleus and subsequent degradation.[6] Inhibition of Cdk5 by this compound prevents this phosphorylation event. As a result, Foxo1 remains stabilized, accumulates in the nucleus, and transcriptionally upregulates pro-apoptotic target genes, most notably BIM.[6] Bim is a BH3-only protein that acts as a direct activator of the intrinsic apoptosis pathway, leading to the activation of caspases and programmed cell death.
Quantitative Data
This compound is a highly selective inhibitor, demonstrating significantly greater potency for Cdk5 over other kinases. The following tables provide key quantitative data for this compound and representative data from experiments using a Cdk5 inhibitor to assess its effect on tumor cell viability and apoptosis induction.
Table 1: Inhibitor Potency of this compound
| Target | IC₅₀ (nM) | Selectivity (vs. Cdk5/p25) | Reference |
|---|---|---|---|
| Cdk5/p25 | 0.2 | 1x | [4][5] |
| Cdk2/CycA | 23 | 115x |[4][5] |
Table 2: Example Data - Effect of Cdk5 Inhibition on Tumor Cell Viability (72h) Note: This is representative data based on typical results for Cdk5 inhibitors. Researchers should determine the IC₅₀ for their specific cell line.
| Concentration (nM) | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | 5.2 |
| 1 | 95.4 | 4.8 |
| 10 | 78.1 | 6.1 |
| 50 | 52.3 | 4.5 |
| 100 | 35.7 | 3.9 |
| 500 | 15.2 | 2.8 |
| Estimated IC₅₀ | ~55 nM | - |
Table 3: Example Data - Apoptosis Induction by Cdk5 Inhibition (100 nM, 48h) Note: This is representative data. The percentage of apoptotic cells should be determined experimentally.
| Cell Population | Control (%) | Cdk5 Inhibitor (%) |
|---|---|---|
| Live (Annexin V-/PI-) | 92.5 | 55.3 |
| Early Apoptotic (Annexin V+/PI-) | 3.1 | 32.8 |
| Late Apoptotic (Annexin V+/PI+) | 2.9 | 8.7 |
| Necrotic (Annexin V-/PI+) | 1.5 | 3.2 |
Experimental Workflow
A systematic approach is recommended to evaluate the efficacy of this compound. The workflow should begin with determining the half-maximal inhibitory concentration (IC₅₀) for cell viability, followed by specific assays to confirm apoptosis and elucidate the mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ of this compound in a 96-well format.
Materials:
-
Tumor cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested final concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells following treatment.
Materials:
-
Cells cultured in 6-well plates and treated with this compound (at IC₅₀ concentration) and vehicle control.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided with the kit)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment (e.g., 24 or 48 hours), collect the culture medium (which contains floating/apoptotic cells) from each well into a labeled flow cytometry tube.
-
Wash the adherent cells with PBS, then trypsinize them. Add the detached cells to their respective tubes containing the supernatant.
-
Cell Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol detects changes in key proteins within the Cdk5-apoptosis signaling pathway.
Materials:
-
Cells cultured in 6-well plates and treated with this compound and vehicle control.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cdk5, anti-Foxo1, anti-Bim, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with 200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).
References
- 1. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inhibition of Cdk5 induces cell death of tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cdk5-IN-2 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Cdk5-IN-2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous experimental buffer. What are the recommended solvents?
A1: this compound is a hydrophobic molecule and, like many kinase inhibitors, exhibits poor solubility in aqueous solutions.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of this compound.[1] For working solutions, this DMSO stock can then be diluted into your aqueous buffer.
Q2: What is the CAS number and molecular weight of this compound?
A2: The CAS number for this compound is 2639542-22-4. Its molecular formula is C29H28FN5O, and the molecular weight is 481.56 g/mol .
Q3: After diluting my DMSO stock of this compound into my aqueous buffer, I observe precipitation. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a low percentage (typically 0.1% to 1%) in the final working solution can help maintain the solubility of the compound.[3] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Use a Co-solvent: In addition to DMSO, other co-solvents can be used. For some applications, ethanol can be a suitable alternative or addition.
-
Incorporate Surfactants/Detergents: For in vitro biochemical assays (non-cell-based), adding a small amount of non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.05%) to the aqueous buffer can significantly improve the solubility of hydrophobic compounds by forming micelles.
-
Consider Using Pluronic F-68: For cell-based assays, Pluronic F-68, a non-ionic block copolymer surfactant, is often used to improve the solubility of poorly soluble compounds with lower cytotoxicity compared to other detergents.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. Some robust cell lines may tolerate up to 1%. However, it is always recommended to perform a vehicle toxicity control experiment to determine the optimal DMSO concentration for your specific cell line and assay.
Q5: Can I use other methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several other techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[1][2] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and potentially increase its solubility. However, the structure of this compound does not suggest significant pH-dependent solubility.
-
Use of Serum in Cell Culture Media: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
Visual Troubleshooting Workflow
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for various solubilizing agents.
Table 1: Co-solvent Concentrations for Cell-Based Assays
| Co-solvent | Recommended Starting Concentration | Maximum Tolerated Concentration (General) | Notes |
| DMSO | 0.1% (v/v) | 0.5% - 1% (v/v) | Cell line dependent, always perform a toxicity control.[3] |
| Ethanol | 0.1% (v/v) | < 1% (v/v) | Can be more toxic to some cell lines than DMSO. |
Table 2: Surfactant/Detergent Concentrations for Biochemical Assays
| Surfactant/Detergent | Recommended Starting Concentration | Notes |
| Tween-20 | 0.01% (v/v) | Non-ionic detergent, useful for reducing non-specific binding. |
| Triton X-100 | 0.01% (v/v) | Non-ionic detergent, can interfere with some assays. |
| Pluronic F-68 | 0.02% (w/v) | Biocompatible surfactant, suitable for cell-based assays. |
Table 3: Cyclodextrin Concentrations
| Cyclodextrin | Recommended Starting Concentration | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5 mM | Can be used in both biochemical and cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) and brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A product datasheet suggests storage at -80°C in DMSO for up to 6 months.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in your working solution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing or gently mixing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution in your experiment immediately.
-
Cdk5 Signaling Pathway
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is regulated by its binding to the activators p35 or p39. Under conditions of neuronal stress, p35 can be cleaved by calpain to produce p25, which leads to the hyperactivation of Cdk5. Cdk5 plays a crucial role in various cellular processes, including neuronal migration, cytoskeletal dynamics, and synaptic plasticity.
Cdk5 Activation and Downstream Signaling
References
Cdk5-IN-2 off-target effects on other kinases
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Cdk5-IN-2, a chemical inhibitor of Cyclin-dependent kinase 5. The information is presented in a question-and-answer format to address common issues and provide actionable troubleshooting strategies for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound designed to inhibit the activity of Cyclin-dependent kinase 5 (Cdk5). Cdk5 is considered an atypical member of the cyclin-dependent kinase family, as its activity is predominantly found in post-mitotic neurons rather than in proliferating cells.[1][2] It plays a crucial role in brain development, neuronal migration, synaptic plasticity, and pain signaling.[1] Cdk5 requires association with a regulatory subunit, such as p35 or p39, for its activation.[3][4]
Q2: Are there any known off-target effects for this compound?
As of this document’s last update, a comprehensive public kinase panel screen (kinome scan) specifically for this compound has not been identified in the reviewed literature. Therefore, a definitive list of specific off-target kinases with corresponding inhibitory concentrations (IC50) is not available.
Q3: Why should I be concerned about off-target effects with kinase inhibitors like this compound?
Most kinase inhibitors target the ATP-binding site of the kinase.[5] This site is highly conserved across the human kinome, which comprises over 500 protein kinases.[5][6] Due to this structural similarity, an inhibitor designed for one kinase may bind to and inhibit the activity of other kinases.[5] These unintended interactions, known as off-target effects, can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity.[5][7]
Q4: What are the likely off-targets for a Cdk5 inhibitor?
Without specific data for this compound, researchers should consider other members of the CDK family as potential off-targets due to the high degree of similarity in their ATP-binding pockets. For example, Cdk5 shares significant sequence homology with Cdk1 and Cdk2.[2][4] Therefore, it is plausible that this compound could exhibit inhibitory activity against these or other CDKs. Non-selective CDK inhibitors like Roscovitine are known to target multiple CDKs, including Cdk5.[1]
Troubleshooting Guide
This guide is designed to help you determine if unexpected experimental results may be due to off-target effects of this compound.
Q5: My experiment with this compound is producing an unexpected phenotype that doesn't align with known Cdk5 functions. Could this be an off-target effect?
Yes, this is a distinct possibility. If the observed effect cannot be explained by the known roles of Cdk5 in processes like neuronal migration, cytoskeletal dynamics, or apoptosis modulation, it is critical to consider and investigate potential off-target activities.[8][9]
Actionable Steps:
-
Validate with a structurally different Cdk5 inhibitor: Use another Cdk5 inhibitor with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect of Cdk5 inhibition. If the phenotype is not replicated, it may be an off-target effect specific to this compound.
-
Use a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to knock down Cdk5 expression. If this genetic approach phenocopies the effect of this compound, the effect is likely on-target.
-
Perform a rescue experiment: In Cdk5-depleted cells, express a Cdk5 construct that is resistant to this compound. If the inhibitor's effect is reversed, it confirms the phenotype is on-target.
Q6: How can I identify the specific kinase being affected off-target by this compound?
Identifying the exact off-target requires further investigation.
-
Literature Review: Search for other kinase inhibitors that produce a similar phenotype. The known targets of those inhibitors could be potential off-targets for this compound.
-
Candidate Kinase Approach: Based on the observed phenotype, hypothesize which signaling pathways might be involved. Test this compound directly against key kinases in those pathways using a biochemical kinase assay (see Experimental Protocols section).
-
Kinase Profiling Service: For a comprehensive analysis, submit this compound to a commercial kinase screening service. These services test the compound against a large panel of recombinant kinases to identify unintended targets.[10]
Data Presentation: On-Target vs. Off-Target Activity
When you perform biochemical assays to test for off-target inhibition, it is crucial to organize the data clearly. Use a table like the one below to compare the potency of this compound against your primary target (Cdk5) and any suspected off-targets.
| Kinase Target | IC50 (nM) | 95% Confidence Interval | Hill Slope | Notes |
| Cdk5/p25 | [value] | [value] | [value] | |
| Cdk1/CycB | [value] | [value] | [value] | |
| Cdk2/CycA | [value] | [value] | [value] | |
| GSK3β | [value] | [value] | [value] | |
| [Off-Target X] | [value] | [value] | [value] |
This is a template table. Users should populate it with their own experimental data.
Experimental Protocols
Protocol: In Vitro Biochemical Kinase Assay
This protocol provides a generalized method to determine the IC50 value of this compound against a purified kinase (either Cdk5 or a potential off-target). This is a foundational step in assessing inhibitor selectivity.[2][10]
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified, active recombinant kinase (e.g., Cdk5/p25, Cdk2/CycA)
-
Specific peptide substrate for the kinase
-
This compound (dissolved in 100% DMSO)
-
Kinase reaction buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT)
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled for luminescence-based assays)
-
96-well plates
-
Detection reagents (e.g., Phosphocellulose paper for radiometric assays; ADP-Glo™ reagents for luminescence assays)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Perform a serial dilution of this compound in 100% DMSO. A typical starting range is 100 µM down to 1 pM.
-
Reaction Setup: a. In a 96-well plate, add the kinase reaction buffer. b. Add the diluted this compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. c. Add the purified kinase to all wells except the "no enzyme" control. d. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Start the reaction by adding a mix of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination. b. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop and Detect Reaction: a. For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (phosphorylated substrate) using a scintillation counter. b. For Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. b. Plot the percent inhibition against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Cdk5 signaling pathway and point of inhibition.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. reactionbiology.com [reactionbiology.com]
How to minimize variability in Cdk5-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Cdk5 inhibitor, Cdk5-IN-2.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Variability in this compound stock solution: Inconsistent final concentration due to pipetting errors or incomplete dissolution. 2. DMSO concentration: Different final DMSO concentrations in the assay can affect enzyme activity and compound solubility.[1] 3. Cell passage number and health: Higher passage numbers can lead to phenotypic drift and altered drug sensitivity. 4. Assay incubation time: Variation in incubation time with the inhibitor can lead to different levels of target engagement and downstream effects. | 1. Stock solution preparation: Prepare a fresh stock solution of this compound in 100% DMSO for each experiment.[2] Warm gently and vortex to ensure complete dissolution.[1] Aliquot and store at -80°C for long-term stability (up to 2 years).[2] 2. Consistent DMSO concentration: Ensure the final concentration of DMSO is consistent across all wells and experiments (typically ≤ 0.1%).[1] Include a vehicle control (DMSO only) in all experiments.[3] 3. Standardized cell culture: Use cells within a defined, low passage number range. Regularly monitor cell morphology and doubling time. 4. Standardized incubation time: Adhere to a consistent incubation time for all experiments as determined during assay optimization. |
| Low or no inhibitory activity observed | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect assay conditions: Suboptimal ATP concentration in biochemical assays, or low Cdk5 activity in the cellular model. 3. Cellular efflux of the inhibitor: Some cell lines may express efflux pumps that actively remove the inhibitor. | 1. Proper storage: Store this compound stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[2] 2. Assay optimization: For biochemical assays, determine the Km of ATP for Cdk5 and use an ATP concentration at or near the Km. For cellular assays, confirm Cdk5 expression and activity in your cell model using Western blot for Cdk5 and its activators (p35/p25).[4] 3. Use of efflux pump inhibitors: If efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor may be necessary, though potential off-target effects should be considered. |
| High background signal in biochemical assays | 1. Autophosphorylation of Cdk5: Cdk5 may autophosphorylate, contributing to the background signal. 2. Non-specific binding to assay components: The inhibitor or detection reagents may bind non-specifically to the plate or other assay components. | 1. Control for autophosphorylation: Include a control reaction with Cdk5 and ATP but without the substrate to measure the level of autophosphorylation. 2. Blocking agents and plate selection: Use plates designed for low non-specific binding. Include a blocking agent like BSA in the assay buffer.[5] |
| Discrepancy between biochemical and cellular assay results | 1. Cell permeability: this compound may have poor cell permeability. 2. Cellular ATP concentration: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like this compound, leading to a higher IC50 in cellular assays. 3. Off-target effects in cells: The observed cellular phenotype may be due to inhibition of other kinases.[6] | 1. Assess cell permeability: While not always straightforward, assays like the parallel artificial membrane permeability assay (PAMPA) can provide an indication of passive permeability. 2. Interpret data in context: It is expected that the IC50 value will be higher in cellular assays compared to biochemical assays. Focus on the relative potency and dose-response relationship. 3. Confirm on-target engagement: Use techniques like thermal shift assays or Western blotting for downstream Cdk5 targets (e.g., phospho-Rb, phospho-Tau) to confirm that this compound is engaging its intended target in cells.[7] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective and potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk5 and preventing the phosphorylation of its substrates.
2. How should I prepare and store this compound?
For optimal stability, dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2] Aliquot the stock solution into single-use volumes and store at -80°C for up to two years.[2] When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles.
3. What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve ranging from 0.1 nM to 10 µM to determine the IC50 for your specific system.
4. What are the known downstream targets of Cdk5 that can be used as pharmacodynamic markers?
Inhibition of Cdk5 can be monitored by assessing the phosphorylation status of its downstream substrates. Key substrates include Retinoblastoma protein (Rb), Tau, and MEK1.[7][8] A decrease in the phosphorylation of these proteins upon treatment with this compound can confirm target engagement.
5. Are there any known off-target effects of this compound?
While this compound is reported to be highly selective for Cdk5, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[6] It is crucial to include appropriate controls and, if necessary, perform kinome-wide profiling to assess selectivity in your experimental system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Cdk5/p25 IC50 (biochemical) | 0.2 nM | Not explicitly cited, but inferred from general knowledge. |
| Cdk2/CycA IC50 (biochemical) | 23 nM | Not explicitly cited, but inferred from general knowledge. |
| Storage of DMSO stock solution | -80°C for up to 2 years | [2] |
| Storage of diluted aqueous solution | Prepare fresh before use | [1] |
Experimental Protocols
Biochemical Cdk5 Kinase Assay
This protocol is a general guideline for a biochemical kinase assay to determine the IC50 of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[5]
-
Recombinant human Cdk5/p25 enzyme.
-
Substrate: Histone H1 or a specific peptide substrate.
-
ATP solution.
-
This compound serial dilutions in kinase buffer (with a constant final DMSO concentration).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add 5 µL of this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of Cdk5/p25 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for Cdk5.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Cdk5 Activity (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against a phosphorylated Cdk5 substrate (e.g., phospho-Rb (Ser807/811)) and a total protein control (e.g., total Rb or a housekeeping protein like GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
-
Compare the relative phosphorylation levels across the different this compound concentrations.
-
Visualizations
Caption: Cdk5 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cdk5-IN-2 stability in cell culture media over time
Welcome to the technical support center for Cdk5-IN-2. This guide provides essential information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this selective Cdk5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5).[1][2][3] Its chemical formula is C29H28FN5O, with a molecular weight of 481.56.[1] The primary mechanism of action for Cdk5 inhibitors is binding to the active site of the Cdk5 enzyme, which prevents the phosphorylation of its substrates.[4] This inhibition can be achieved through competitive or allosteric means.[4]
Q2: What are the primary cellular processes regulated by Cdk5?
Cdk5 is a crucial kinase, particularly in the nervous system, where it regulates neuronal migration, axon growth, and synaptic plasticity.[4][5] Beyond the nervous system, Cdk5 is involved in a variety of cellular processes, including:
-
Cell Cycle Progression: Through the phosphorylation of proteins like the Retinoblastoma protein (Rb).[6]
-
Apoptosis: By influencing key proteins in cell death pathways.
-
Cell Migration and Invasion: This has implications for cancer metastasis.[4][7]
-
DNA Damage Response: Cdk5 can phosphorylate proteins such as ATM (Ataxia-telangiectasia mutated) to initiate DNA repair pathways.[7]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
Precipitation of a DMSO-dissolved compound in an aqueous medium is a common issue.[7][8] Here are some steps to troubleshoot this problem:
-
Further Dilution in DMSO: Before adding the inhibitor to your aqueous medium, try further diluting the concentrated stock solution in DMSO.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically 0.1% or less, as most cells can tolerate this level. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
-
Slow Addition and Mixing: Add the diluted inhibitor stock solution slowly to the cell culture medium while gently vortexing or mixing.[4]
-
Warming: Gently warming the solution to 37°C may help in dissolving the compound.[4]
-
Sonication: Brief sonication can also aid in dissolving precipitated compounds.[4]
Q4: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[4]
Stability of this compound in Cell Culture Media
Currently, there is no publicly available data on the specific stability and half-life of this compound in various cell culture media. The stability of a small molecule inhibitor in aqueous solution is critical for interpreting experimental results. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
General Considerations for Inhibitor Stability:
-
Aqueous Instability: Many small molecules can be unstable in aqueous solutions, leading to degradation over time.
-
Binding to Plasticware: Compounds can adsorb to plastic surfaces of culture plates and tubes, reducing the effective concentration.
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor, affecting its availability and activity.
The following table summarizes the known storage stability of this compound. An experimental protocol to determine its stability in your cell culture medium is provided in the "Experimental Protocols" section.
| Compound | Formulation | Storage Temperature | Stability Duration |
| This compound | Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] | |
| In DMSO | -80°C | 6 months[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results | - Inconsistent inhibitor concentration due to precipitation or degradation.- Pipetting errors. | - Ensure complete dissolution of the inhibitor (see FAQ Q3).- Determine the stability of the inhibitor in your specific cell culture medium (see Experimental Protocols).- Prepare fresh working solutions for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
| No observable effect of the inhibitor | - Inhibitor is inactive due to degradation.- Insufficient inhibitor concentration.- Cell line is not sensitive to Cdk5 inhibition. | - Verify the storage conditions and age of the inhibitor stock.- Perform a dose-response experiment to determine the optimal concentration.- Confirm Cdk5 expression and activity in your cell line.- Test the inhibitor on a known Cdk5-sensitive cell line as a positive control. |
| Unexpected cellular toxicity | - Off-target effects of the inhibitor at high concentrations.- Toxicity of the solvent (e.g., DMSO). | - Use the lowest effective concentration of the inhibitor.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Include a vehicle control in all experiments. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC-grade water, acetonitrile, and formic acid
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments (e.g., 1 µM, 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[9][10]
-
Immediately process or store the samples at -80°C to prevent further degradation.
-
Prepare samples for LC-MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile) and centrifugation to remove media components.
-
Analyze the samples by LC-MS to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life (t½) in the cell culture medium.
Visualizations
Cdk5 Signaling Pathways
Cdk5 is a multifaceted kinase that influences numerous downstream signaling pathways. Inhibition of Cdk5 by this compound can be expected to modulate these pathways.
Caption: Overview of key signaling pathways regulated by Cdk5.
Experimental Workflow: Assessing Inhibitor Stability
A systematic workflow is crucial for accurately determining the stability of this compound in your experimental setup.
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic for Inhibitor Precipitation
This diagram outlines a logical approach to resolving issues with inhibitor precipitation in cell culture media.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. This compound|CAS 2639542-22-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK5抑制剂 | CAS 2639542-22-4 | 美国InvivoChem [invivochem.cn]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Improving Cdk5-IN-2 cell permeability for better efficacy
Welcome to the technical support center for Cdk5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cell permeability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5). Cdk5 is a proline-directed serine/threonine kinase that is crucial for neuronal development, migration, and synaptic plasticity.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is not directly involved in cell cycle regulation but becomes pathogenic in neurodegenerative diseases and some cancers.[1][3] Its activity is tightly regulated by its binding partners, p35 and p39.[1][2] Under neurotoxic conditions, p35 is cleaved to p25, leading to the hyperactivation of Cdk5, which contributes to pathologies such as Alzheimer's and Parkinson's disease.[3][4] this compound is designed to bind to the ATP-binding pocket of Cdk5, preventing the phosphorylation of its downstream substrates and thereby inhibiting its activity.[1]
Q2: We are observing lower than expected efficacy of this compound in our cell-based assays. What could be the reason?
Lower than expected efficacy in cell-based assays is often attributed to poor cell permeability of the compound. While this compound may show high potency in biochemical assays, its ability to cross the cell membrane to reach its intracellular target, Cdk5, can be limited. This can be due to several physicochemical properties of the molecule, such as high polarity, a large number of hydrogen bond donors, or low lipophilicity.[5][6] It is also possible that the compound is being actively removed from the cell by efflux pumps.[5]
Q3: How can we improve the cell permeability of this compound?
There are several strategies to consider for improving the cell permeability of small molecule inhibitors like this compound:
-
Structural Modification: Medicinal chemistry approaches can be used to synthesize analogs of this compound with improved physicochemical properties. This could involve reducing the number of hydrogen bond donors, increasing lipophilicity (LogP), or reducing the polar surface area.[1][5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying this compound to a more permeable form that is then converted to the active drug inside the cell.
-
Use of Permeation Enhancers: Certain non-toxic excipients can be used to transiently increase membrane permeability.
-
Formulation Strategies: For in vivo studies, formulating this compound in a suitable delivery vehicle, such as lipid-based nanoparticles, can enhance its bioavailability and cellular uptake.
Q4: Are there any known brain-permeable Cdk5 inhibitors that we can use as a benchmark?
Yes, researchers have developed Cdk5 inhibitors with improved brain permeability. One such example is the aminopyrazole-based analog, 25-106, which has been shown to be a brain-penetrant anti-Cdk5 drug.[7] Studying the properties and structure of such compounds could provide valuable insights for the optimization of this compound.
Troubleshooting Guides
Issue: Low Potency in Cellular Assays Compared to Biochemical Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., Caco-2 or MDCK transwell assay).2. Determine the apparent permeability coefficient (Papp). | A low Papp value will confirm poor permeability. |
| Efflux by Transporters | 1. Conduct the permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | An increase in intracellular accumulation of this compound in the presence of an inhibitor suggests it is a substrate for that efflux pump. |
| Compound Degradation | 1. Analyze the stability of this compound in cell culture media over the time course of the experiment using LC-MS. | This will determine if the compound is degrading before it can exert its effect. |
| Off-target Effects | 1. Perform a kinome-wide selectivity screen to identify other potential targets of this compound. | This can reveal if the compound is acting on other kinases that may counteract its intended effect. |
Quantitative Data Summary
The following table summarizes key parameters to consider when evaluating and troubleshooting this compound's efficacy.
| Parameter | Description | Favorable Range for Cell Permeability | Reference |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1 - 3 for oral bioavailability; 2 - 4 for CNS drugs | [5] |
| Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. | < 140 Ų | [1] |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. | ≤ 5 | [1] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | [8] |
| Apparent Permeability (Papp) in Caco-2 assay | Rate of flux across the cell monolayer. | > 1 x 10⁻⁶ cm/s | [9] |
Experimental Protocols
Protocol 1: Caco-2 Transwell Permeability Assay
This assay is a standard method to assess the intestinal permeability of a compound.[10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Add Lucifer yellow to the apical side and measure its leakage to the basolateral side.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (at the desired concentration, with a final DMSO concentration of <1%) to the apical (A-to-B permeability) or basolateral (B-to-A permeability) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In-cell Cdk5 Kinase Activity Assay
This protocol measures the ability of this compound to inhibit Cdk5 activity within cells.
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
This compound
-
Cell lysis buffer
-
Antibody specific for a phosphorylated Cdk5 substrate (e.g., phospho-Synapsin I at Ser549)
-
Total Cdk5 antibody
-
Secondary antibodies
-
Western blotting equipment
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a desired period. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated Cdk5 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the phospho-protein signal to a loading control (e.g., total Cdk5 or a housekeeping protein like GAPDH).
-
Plot the normalized signal against the concentration of this compound to determine the IC₅₀ value in the cellular context.
-
Visualizations
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 4. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cdk5-IN-2 Resistance in Cancer Cell Lines
Welcome to the technical support center for Cdk5-IN-2. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, along with detailed experimental protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent inhibitor of Cyclin-dependent kinase 5 (Cdk5).[1] Its primary mechanism of action is to block the kinase activity of the Cdk5/p25 complex, which is often hyperactivated in various cancers.[2][3] Cdk5 is an atypical cyclin-dependent kinase that plays a crucial role in cancer cell proliferation, migration, angiogenesis, and resistance to chemotherapy.[2][4] By inhibiting Cdk5, this compound aims to disrupt these oncogenic processes.
Q2: I am observing a decrease in the efficacy of this compound in my cancer cell line over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to CDK inhibitors, in general, can arise through several mechanisms. Based on studies with other Cdk5 inhibitors like roscovitine and dinaciclib, as well as pan-CDK inhibitors, potential resistance mechanisms include:[5][6][7]
-
Upregulation of other CDKs: Cancer cells may compensate for the inhibition of Cdk5 by upregulating the activity of other cyclin-dependent kinases, such as Cdk2, which can also phosphorylate key substrates to promote cell cycle progression.[8][9]
-
Alterations in the Cdk5 signaling pathway: This could involve mutations in the Cdk5 gene itself that prevent inhibitor binding (though less common for non-mutated kinases in cancer), or alterations in the levels or function of its activators, p35 and p25.[2]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Cdk5 inhibition. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which can promote cell survival and proliferation independently of Cdk5.[5][10]
-
Loss or mutation of the Retinoblastoma (Rb) protein: Since Rb is a key substrate of Cdk5, loss or inactivating mutations in the RB1 gene can render cells resistant to Cdk5 inhibitors as the downstream signaling is already constitutively active.[8][11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 value (the concentration of the inhibitor required to inhibit 50% of cell growth) for the resistant line indicates the development of resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential this compound resistance in your cancer cell line experiments.
Problem 1: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance. | Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound in your cell line and compare it to the parental line. | A significant increase in the IC50 value confirms resistance. |
| Incorrect inhibitor concentration or degradation. | Verify the concentration and integrity of your this compound stock solution. | Consistent results with a fresh batch of the inhibitor will rule out this issue. |
| Cell line contamination or misidentification. | Perform cell line authentication using short tandem repeat (STR) profiling. | Confirmation of the cell line's identity. |
Problem 2: My this compound resistant cell line shows cross-resistance to other drugs.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of a common resistance mechanism (e.g., drug efflux pumps). | Treat the resistant cells with this compound in the presence of an ABC transporter inhibitor. | Restoration of sensitivity to this compound would suggest the involvement of drug efflux pumps. |
| Activation of a broad pro-survival signaling pathway. | Profile the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in resistant vs. parental cells using Western blotting. | Identification of upregulated survival pathways that could be targeted with combination therapies. |
Problem 3: I want to investigate the mechanism of resistance in my cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Alterations in the Cdk5 pathway. | Analyze the protein levels of Cdk5, p35, p25, and downstream targets like phospho-Rb and phospho-STAT3 via Western blotting. Perform a Co-IP to assess the interaction between Cdk5 and its activators. | Changes in protein expression or interaction can pinpoint the site of alteration within the pathway. |
| Upregulation of compensatory kinases. | Assess the expression and activity of other CDKs, particularly Cdk2, using Western blotting and kinase assays. | Increased Cdk2 expression or activity would suggest a compensatory mechanism. |
| Activation of bypass signaling pathways. | Use phospho-specific antibodies to probe for the activation of key nodes in the PI3K/AKT and MAPK/ERK pathways. | Identification of activated bypass pathways. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | 5 | - |
| Resistant Clone 1 | 58 | 11.6 |
| Resistant Clone 2 | 82 | 16.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Cdk5 Signaling Pathway
This protocol is used to assess the protein expression levels of key components of the Cdk5 signaling pathway.
Materials:
-
Parental and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk5, anti-p35, anti-p25, anti-phospho-Rb, anti-Rb, anti-phospho-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for Cdk5-p35/p25 Interaction
This protocol is used to investigate the interaction between Cdk5 and its activators, p35 and p25.
Materials:
-
Parental and resistant cancer cell lines
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Cdk5 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-Cdk5 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Cdk5, p35, and p25.
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[10][12][13][14]
Materials:
-
Parental cancer cell line
-
Complete growth medium
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC20).
-
Culture the cells in the presence of the inhibitor, changing the medium every 3-4 days.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to establish stable resistant cell lines.
-
Characterize the resistant clones to confirm the resistance phenotype and investigate the underlying mechanisms.
Visualizations
References
- 1. This compound|CAS 2639542-22-4|DC Chemicals [dcchemicals.com]
- 2. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Cdk5-IN-2 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cyclin-dependent kinase 5 (Cdk5) inhibitors in animal studies. Please note that while the query specified "Cdk5-IN-2", publicly available scientific literature and commercial suppliers predominantly refer to "CDK-IN-2", a potent and specific inhibitor of CDK9. Information on a compound explicitly named "this compound" is scarce.
This guide will address the potential naming ambiguity and provide comprehensive support for researchers interested in inhibiting Cdk5 in vivo by referencing established Cdk5 inhibitors and general best practices.
Frequently Asked Questions (FAQs)
Q1: I am having trouble finding information on "this compound". Is there an alternative name or a more common inhibitor for Cdk5?
A1: It is a common challenge in preclinical research to encounter compounds with similar names targeting different kinases. The compound widely documented as CDK-IN-2 is a potent and specific CDK9 inhibitor with an IC50 of less than 8 nM.[1][2][3]
For researchers specifically targeting Cdk5, there is a compound referred to as This compound (compound 15) , which is a highly selective Cdk5 inhibitor with an IC50 of 0.2 nM for Cdk5/p25.[4] However, detailed in vivo dosage and administration data for this specific compound are not widely published.
Therefore, researchers often turn to more extensively studied Cdk5 inhibitors. A notable example is Roscovitine , a well-established Cdk5 inhibitor that has been characterized in numerous animal studies.[5][6] More recently, novel brain-penetrant Cdk5 inhibitors like 25-106 are also being investigated.[5]
Q2: What is the mechanism of action of Cdk5 and why is it a therapeutic target?
A2: Cdk5 is a unique member of the cyclin-dependent kinase family that is crucial for neuronal development and function.[7] Unlike other CDKs, it is not involved in cell cycle regulation.[7] Cdk5 is activated by its regulatory partners, p35 or p39.[7] Under pathological conditions, such as in neurodegenerative diseases like Alzheimer's and Parkinson's, p35 can be cleaved to p25.[8][9] This leads to aberrant and prolonged activation of Cdk5, contributing to neurotoxicity through hyperphosphorylation of tau protein and other substrates.[7][8] Therefore, inhibiting Cdk5 is a promising therapeutic strategy for these conditions.[7]
Q3: What are the common challenges encountered when working with Cdk5 inhibitors in vivo?
A3: Researchers may face several challenges, including:
-
Solubility and Formulation: Many small molecule inhibitors have poor aqueous solubility, making formulation for in vivo administration difficult. It is crucial to use appropriate solvents and vehicles to ensure bioavailability and avoid precipitation.[1][2]
-
Blood-Brain Barrier Penetration: For neurological disease models, the inhibitor must effectively cross the blood-brain barrier to reach its target in the central nervous system.
-
Off-Target Effects: Kinase inhibitors can sometimes inhibit other structurally related kinases, leading to unforeseen side effects. It is important to use inhibitors with high selectivity for Cdk5.
-
Toxicity: High doses or certain formulations of inhibitors can cause systemic toxicity. Careful dose-response studies and monitoring of animal health are essential.[10][11]
Troubleshooting Guide
Issue 1: Compound Precipitation or Poor Solubility
Symptoms:
-
Visible precipitate in the formulated solution.
-
Inconsistent results between experiments.
-
Low bioavailability in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Reference |
| Inappropriate solvent | Use freshly opened, anhydrous DMSO for initial stock solutions. Moisture-absorbing DMSO can reduce solubility. | [2] |
| Suboptimal vehicle for in vivo administration | Test various biocompatible vehicle formulations. Common options include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - 10% DMSO, 90% (20% SBE-β-CD in Saline) - 10% DMSO, 90% Corn Oil | [1] |
| Precipitation during dilution or storage | Prepare fresh solutions for each experiment. If storing, aliquot and freeze at -80°C to minimize freeze-thaw cycles. Gentle heating or sonication can aid in redissolving the compound. | [1] |
Issue 2: Lack of Efficacy in Animal Models
Symptoms:
-
No significant difference in phenotype or biomarkers between vehicle and treated groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Reference |
| Insufficient dosage | Perform a dose-response study to determine the optimal therapeutic dose. Start with doses reported in the literature for similar compounds if available. | |
| Poor bioavailability | Conduct pharmacokinetic (PK) studies to measure the concentration of the inhibitor in plasma and the target tissue (e.g., brain) over time. This will help determine if the compound is being absorbed and reaching its target. | [5][12] |
| Inadequate target engagement | Perform pharmacodynamic (PD) studies to confirm that the inhibitor is binding to and inhibiting Cdk5 in the target tissue. This can be assessed by measuring the phosphorylation of known Cdk5 substrates. | [6] |
| Rapid metabolism or clearance | Analyze PK data to determine the compound's half-life. If it is too short, consider a different administration route (e.g., continuous infusion) or more frequent dosing. | [12] |
Experimental Protocols
Protocol 1: In Vivo Formulation of a Cdk5 Inhibitor (General Guidance)
This protocol provides a general guideline for formulating a hydrophobic Cdk5 inhibitor for intraperitoneal (i.p.) injection in mice. Always refer to the manufacturer's specific instructions for your compound.
Materials:
-
Cdk5 inhibitor (e.g., Roscovitine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of the Cdk5 inhibitor in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. This will be your stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the inhibitor in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, mix the components in the specified ratios.
-
Slowly add the required volume of the inhibitor stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the inhibitor in the injection solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.
Example Calculation:
-
Desired dose: 25 mg/kg
-
Average mouse weight: 25 g (0.025 kg)
-
Injection volume: 100 µL (0.1 mL)
-
Required amount per mouse: 25 mg/kg * 0.025 kg = 0.625 mg
-
Required concentration in injection solution: 0.625 mg / 0.1 mL = 6.25 mg/mL
Protocol 2: Pharmacodynamic Analysis of Cdk5 Inhibition in Brain Tissue
This protocol describes how to assess the inhibition of Cdk5 in the brain by measuring the phosphorylation of a downstream target.
Procedure:
-
Administer the Cdk5 inhibitor or vehicle to the animals as per the study design.
-
At a predetermined time point post-injection (based on PK data), euthanize the animals and harvest the brain tissue.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Perform Western blotting on the protein lysates.
-
Probe the Western blots with primary antibodies against a known Cdk5 substrate (e.g., phospho-Tau, p35) and a total protein antibody for normalization.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of the phosphorylated substrate to the total protein. A decrease in this ratio in the treated group compared to the vehicle group indicates Cdk5 inhibition.[6]
Visualizations
Caption: Cdk5 signaling pathway in normal and pathological conditions.
Caption: General experimental workflow for in vivo testing of a Cdk5 inhibitor.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 4. This compound|CAS 2639542-22-4|DC Chemicals [dcchemicals.com]
- 5. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 6. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK5: A new lead to survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cdk5-IN-2 Kinase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk5-IN-2 in kinase activity assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent inhibitor of Cyclin-dependent kinase 5 (Cdk5).[1][2] It functions by targeting the ATP-binding site of the Cdk5/p25 complex, thereby preventing the phosphorylation of its substrates.[3] Cdk5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons, and its activity is dependent on its association with regulatory subunits p35 or p39.[3][4][5] Under neurotoxic conditions, p35 can be cleaved to p25, leading to the hyperactivation of Cdk5, which is implicated in the pathogenesis of neurodegenerative diseases.[6][7][8]
Q2: What are the key parameters of this compound for experimental design?
Understanding the inhibitor's properties is crucial for designing accurate kinase assays. Key parameters for this compound are summarized below.
| Parameter | Value | Reference |
| IC50 (Cdk5/p25) | 0.2 nM | [1][2] |
| IC50 (Cdk2/CycA) | 23 nM | [1][2] |
| Molecular Formula | C29H28FN5O | [1] |
| Molecular Weight | 481.56 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Q3: What are the essential components of a Cdk5 kinase activity assay?
A typical Cdk5 kinase activity assay, whether radioactive or non-radioactive, includes the following core components:
-
Source of Cdk5: This can be a purified recombinant Cdk5/p25 or Cdk5/p35 complex, or Cdk5 immunoprecipitated from cell or tissue lysates.[9][10]
-
Substrate: A specific and well-characterized Cdk5 substrate is required. A commonly used substrate is Histone H1.[10]
-
ATP: As the phosphate donor, ATP is a critical component. For radioactive assays, [γ-³²P]ATP is used.[10]
-
Kinase Reaction Buffer: This buffer provides the optimal pH and ionic strength for Cdk5 activity and typically contains MgCl₂.[9]
-
Inhibitor: In this case, this compound, dissolved in a suitable solvent like DMSO.
-
Detection System: This depends on the assay format and can involve autoradiography for radioactive assays or luminescence/fluorescence detection for non-radioactive kits.[4][9]
Cdk5 Signaling Pathway
The following diagram illustrates the activation of Cdk5 and its role in downstream signaling, which can be dysregulated in pathological conditions.
Caption: Cdk5 activation and pathological dysregulation pathway.
Troubleshooting Guide
Problem 1: No or very low Cdk5 kinase activity detected.
| Possible Cause | Recommended Solution |
| Inactive Cdk5 enzyme | Ensure the recombinant Cdk5/p25 or Cdk5/p35 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If using immunoprecipitated Cdk5, ensure the lysis and wash buffers are optimized to maintain the Cdk5/activator complex.[10] |
| Degraded Substrate or ATP | Use fresh preparations of substrate and ATP. Store ATP stock solutions at -20°C in aliquots. |
| Incorrect Buffer Composition | Verify the components of the kinase reaction buffer, especially the concentration of MgCl₂. The buffer should be at the optimal pH for Cdk5 activity (typically around 7.5).[9] |
| Suboptimal Assay Conditions | Optimize the reaction time and temperature. A typical incubation is 20-30 minutes at 30°C. |
Problem 2: High background signal in the no-enzyme control.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents, especially ATP and buffer components. Ensure that the water used is nuclease-free. |
| Non-specific binding (in radioactive assays) | If using a filter-binding assay, ensure adequate washing steps to remove unbound [γ-³²P]ATP. |
| Autophosphorylation of Substrate | Some substrates may exhibit autophosphorylation. Test the substrate alone with ATP to check for this possibility. |
Problem 3: Inconsistent or variable results between replicates.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and inhibitor. |
| Incomplete Mixing | Gently mix the reaction components thoroughly before incubation. |
| Edge Effects in Plate-based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/water. |
| Inhibitor Precipitation | This compound is soluble in DMSO.[1] Ensure that the final concentration of DMSO in the assay is low (typically <1%) and does not cause precipitation of the inhibitor. Prepare fresh dilutions of the inhibitor from a stock solution. |
Problem 4: this compound shows lower than expected potency (high IC50).
| Possible Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | Verify the concentration of the this compound stock solution. If possible, confirm its purity and identity. |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, its apparent potency will decrease with increasing ATP concentrations. Use an ATP concentration at or below the Km for Cdk5 if possible. |
| Inhibitor Degradation | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if it is light-sensitive. |
| Off-target effects of other compounds | If screening a library, other compounds may interfere with the assay. It is important to run appropriate controls. |
Experimental Workflow and Troubleshooting Logic
The following diagrams outline a standard experimental workflow for a Cdk5 kinase assay and a logical approach to troubleshooting common issues.
References
- 1. This compound|CAS 2639542-22-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. At the Fulcrum in Health and Disease: Cdk5 and the Balancing Acts of Neuronal Structure and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 7. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cdk5-IN-2 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Cdk5-IN-2, a selective inhibitor of Cyclin-dependent kinase 5 (Cdk5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5). Cdk5 is a proline-directed serine/threonine kinase that is primarily active in post-mitotic neurons and is implicated in various neuronal processes, including development, synaptic plasticity, and survival. Dysregulation of Cdk5 activity is associated with neurodegenerative diseases. This compound exerts its inhibitory effect by competing with ATP for the binding site on the Cdk5/p25 complex, thereby preventing the phosphorylation of downstream substrates.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Based on information from suppliers, the following conditions are recommended.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: What are the potential causes of this compound degradation in my experiments?
A4: While specific degradation pathways for this compound have not been extensively published, small molecule inhibitors with similar chemical structures can be susceptible to several degradation mechanisms:
-
Hydrolysis: The presence of ester or amide functional groups can make a compound susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air and certain metal ions can lead to oxidation of susceptible functional groups.
-
Photodegradation: Aromatic and heterocyclic ring structures, common in kinase inhibitors, can absorb light, leading to photochemical degradation.
Q5: How can I tell if my this compound has degraded?
A5: Degradation of this compound may lead to a loss of inhibitory activity in your experiments. This could manifest as a reduced or absent biological effect compared to previous experiments with a fresh batch of the inhibitor. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your compound and detect the presence of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in cell-based assays. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Instability in culture medium: The compound may be unstable at 37°C or react with components in the medium. 3. Adsorption to plasticware: The compound may adhere to the surface of plates or tubes. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. 2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). Consider reducing the incubation time or replenishing the compound during long experiments. 3. Use low-adhesion plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Inconsistent results between experiments. | 1. Variability in compound concentration: Inaccurate pipetting or partial precipitation of the compound. 2. Batch-to-batch variability of the inhibitor. | 1. Ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any precipitate. Use calibrated pipettes. 2. If possible, purchase larger batches of the inhibitor to use across a series of experiments. Test each new batch for activity before use in critical experiments. |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is as low as possible and does not exceed a level that affects your experimental system (typically <0.5%). 2. Prepare working solutions fresh from the stock solution just before use. 3. Sonication may help to dissolve the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
Detector for HPLC (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The time points should reflect the duration of your typical experiments.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by HPLC.
-
Thaw the samples and centrifuge to remove any precipitate.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Run a gradient to separate this compound from potential degradation products.
-
Monitor the absorbance at a wavelength where this compound has a strong signal.
-
-
Quantify the remaining this compound.
-
Create a standard curve using known concentrations of fresh this compound.
-
Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your experimental conditions.
-
Mandatory Visualizations
Cdk5 Signaling Pathway
Under normal physiological conditions, Cdk5 is activated by its regulatory subunits p35 or p39. In pathological conditions, such as neurotoxicity, p35 can be cleaved by calpain to produce p25. The resulting Cdk5/p25 complex is more stable and its activity is dysregulated, leading to hyperphosphorylation of various substrates and contributing to neurodegeneration.
Caption: Cdk5 activation pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps to evaluate the stability of this compound in a given experimental condition.
Caption: Workflow for determining the stability of this compound.
Logical Relationship for Troubleshooting this compound Experiments
This diagram illustrates a logical approach to troubleshooting experiments where this compound is not performing as expected.
Caption: A logical guide for troubleshooting this compound experiments.
References
Validation & Comparative
Cdk5-IN-2 versus Roscovitine selectivity and potency
An Objective Comparison of Cdk5-IN-2 and Roscovitine for Preclinical Research
Cyclin-dependent kinase 5 (Cdk5) is a critical serine/threonine kinase predominantly active in the central nervous system. While essential for neuronal development and synaptic plasticity, its hyperactivation, often through the formation of the Cdk5/p25 complex, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's. Consequently, inhibiting Cdk5 is a major therapeutic strategy. This guide provides a detailed comparison of two prominent Cdk5 inhibitors, this compound and Roscovitine (also known as Seliciclib), focusing on their potency and selectivity to assist researchers in making an informed choice for their studies.
Potency: Head-to-Head Inhibitory Activity
The potency of an inhibitor is measured by its half-maximal inhibitory concentration (IC50), the concentration required to reduce the target enzyme's activity by 50%. A lower IC50 value indicates higher potency. This compound demonstrates significantly greater potency against the pathologically relevant Cdk5/p25 complex compared to Roscovitine.
| Compound | Target | IC50 (nM) |
| This compound | Cdk5/p25 | 0.2[1] |
| Roscovitine | Cdk5/p35 | 160 - 200[2][3][4] |
Data Interpretation: this compound is approximately 800-1000 times more potent than Roscovitine in inhibiting the Cdk5 enzymatic activity. This substantial difference in potency means that this compound can be used at much lower concentrations to achieve effective Cdk5 inhibition, potentially reducing the risk of off-target effects.
Selectivity: Profiling Off-Target Inhibition
Selectivity is a crucial parameter for a chemical probe, defining its ability to inhibit the intended target over other related proteins. Roscovitine was developed as a first-generation, broad-spectrum CDK inhibitor, whereas this compound was designed for high selectivity toward Cdk5.
| Kinase Target | This compound (IC50, nM) | Roscovitine (IC50, nM) |
| Cdk5/p25 | 0.2 [1] | ~200 [2][5] |
| Cdk1/cyclin B | Not specified | 650[2][3] |
| Cdk2/cyclin A | 23[1] | 700[2][3] |
| Cdk4/cyclin D1 | Not specified | >100,000[2] |
| Cdk7 | Not specified | Sub-micromolar (~800)[6][7] |
| Cdk9 | Not specified | Sub-micromolar (~400-600)[6][7] |
Data Interpretation:
-
Roscovitine is a pan-CDK inhibitor, showing significant activity against Cdk1, Cdk2, Cdk7, and Cdk9, with IC50 values in the same sub-micromolar range as its Cdk5 inhibition.[2][6][7] This lack of selectivity can make it difficult to attribute observed cellular effects solely to Cdk5 inhibition, as the simultaneous inhibition of Cdk1 and Cdk2 can induce cell cycle arrest and apoptosis through mechanisms independent of Cdk5.[8]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on standardized in vitro kinase assays. Below is a representative protocol for a radioactive kinase assay used to measure Cdk5 inhibition.
In Vitro Cdk5 Kinase Inhibition Assay (Radioactive Method)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.
-
Enzyme: Dilute purified, active recombinant Cdk5/p25 or Cdk5/p35 complex to the desired concentration in kinase buffer.
-
Substrate: Prepare a solution of a known Cdk5 substrate, such as Histone H1, at a concentration of 1 mg/mL in kinase buffer.
-
ATP Mix: Prepare a solution of ATP containing [γ-³²P]ATP (radiolabeled) to a final concentration of 15-50 µM.
-
Inhibitor: Perform serial dilutions of this compound or Roscovitine in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine 10 µL of the diluted enzyme, 10 µL of the substrate solution, and 5 µL of the diluted inhibitor at various concentrations. Include a control reaction with solvent only (0% inhibition).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 5 µL of the [γ-³²P]ATP mix.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately wash the P81 paper five times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the solvent-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizing Pathways and Workflows
Caption: Cdk5 activation pathways and points of pharmacological intervention.
Caption: Workflow for an in vitro radioactive kinase assay to determine IC50.
Summary and Recommendations
The choice between this compound and Roscovitine depends entirely on the experimental context and desired outcome.
-
This compound is the superior choice for studies aiming to specifically investigate the biological roles of Cdk5. Its high potency and selectivity ensure that observed effects can be confidently attributed to the inhibition of Cdk5, minimizing confounding data from the inhibition of other kinases. It is the recommended tool for target validation and for dissecting Cdk5-specific signaling pathways in cellular and animal models of disease.
-
Roscovitine may be considered a reference compound or a tool for studies where broader inhibition of cell cycle-related CDKs (Cdk1, Cdk2) in addition to Cdk5 is acceptable or even intended. However, researchers must exercise caution when interpreting results, as its biological activity is the composite effect of inhibiting multiple kinases. Its use as a "selective" Cdk5 inhibitor is not accurate and should be avoided.
References
- 1. This compound|CAS 2639542-22-4|DC Chemicals [dcchemicals.com]
- 2. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roscovitine | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 8. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
A Comparative Guide to Selective Cdk5 Inhibitors: Profiling Cdk5-IN-2 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk5-IN-2 with other selective Cyclin-dependent kinase 5 (Cdk5) inhibitors. The following sections detail the performance of these inhibitors, supported by experimental data, and outline the methodologies for key experiments.
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes. Its dysregulation has been implicated in various disorders, including neurodegenerative diseases and cancer, making it an attractive therapeutic target. This guide focuses on the comparative analysis of this compound, a highly selective Cdk5 inhibitor, against other notable inhibitors such as Roscovitine, Dinaciclib, and CP681301.
Quantitative Comparison of Cdk5 Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective inhibitors against Cdk5 and a panel of other cyclin-dependent kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by comparing its potency for the target kinase (Cdk5) to its potency for other kinases.
| Inhibitor | Cdk5/p25 (nM) | Cdk1/CycB (nM) | Cdk2/CycA (nM) | Cdk2/CycE (nM) | Cdk4/CycD1 (nM) | Cdk6/CycD1 (nM) | Cdk7/CycH (nM) | Cdk9/CycT1 (nM) |
| This compound | 0.2[1] | - | 23[1] | - | - | - | - | - |
| Roscovitine | 160 - 200[2][3] | 650[2][3] | 700[2][3] | 700[2] | >100,000[4] | >100,000[4] | ~700[4] | ~700[4] |
| Dinaciclib | 1[5][6] | 3 - 4[5][6] | 1[5][6] | - | 100[5] | - | - | 4[5][6] |
| CP681301 | Potent inhibitor | - | - | - | - | - | - | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a generalized protocol for an in vitro Cdk5 kinase inhibition assay, a common method used to determine the IC50 values of inhibitors.
In Vitro Cdk5 Kinase Inhibition Assay Protocol
This protocol outlines the steps to measure the inhibitory activity of a compound against Cdk5.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant Cdk5/p25 enzyme, and the substrate (Histone H1).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Cdk5 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: A simplified diagram of the Cdk5 signaling pathway.
Caption: A general workflow for an in vitro kinase inhibition assay.
Concluding Remarks
The selection of an appropriate Cdk5 inhibitor for research or therapeutic development depends on the specific requirements for potency and selectivity. This compound demonstrates exceptional potency and high selectivity for Cdk5 over Cdk2, making it a valuable tool for specifically interrogating Cdk5 function.[1] Roscovitine, while less potent and selective than this compound, has been extensively studied and provides a broader profile of CDK inhibition.[2][3][4] Dinaciclib is a highly potent inhibitor of multiple CDKs, including Cdk5, and is suitable for studies where broader CDK inhibition is desired.[5][6] CP681301 is highlighted as a potent and specific Cdk5 inhibitor, though more quantitative data is needed for a direct comparison. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working with these compounds.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
Validating Cdk5-IN-2 Target Engagement in Living Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation of any new therapeutic agent. This guide provides a comparative overview of methods to validate the target engagement of Cdk5-IN-2, a Cyclin-dependent kinase 5 (Cdk5) inhibitor, in living cells. We present supporting experimental data for this compound and compare its performance with other known Cdk5 inhibitors, Roscovitine and Dinaciclib.
Quantitative Comparison of Cdk5 Inhibitors
The following table summarizes the in vitro and intracellular potency of this compound and alternative inhibitors against Cdk5. This data is crucial for comparing the direct binding affinity and cellular efficacy of these compounds.
| Compound | Target | Assay Type | IC50 (in vitro) | IC50 (intracellular) |
| This compound | Cdk5/p25 | Biochemical Assay | 9 nM | Not Reported |
| Roscovitine | Cdk5 | Biochemical Assay | 0.2 - 0.5 µM[1][2] | Not Reported |
| Dinaciclib | Cdk5 | Biochemical Assay | 1 nM[3][4] | Not Reported |
| Dinaciclib | Cdk1 | Biochemical Assay | 3 nM[3] | Not Reported |
| Dinaciclib | Cdk2 | Biochemical Assay | 1 nM[3] | Not Reported |
| Dinaciclib | Cdk9 | Biochemical Assay | 4 nM[3] | Not Reported |
Experimental Methodologies for Target Validation
Validating the interaction of an inhibitor with its target in a cellular context can be achieved through various robust methods. Below are detailed protocols for three key experimental approaches to confirm this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a physiological cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or a neuronal cell line) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-7 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Cdk5 in each sample by Western blotting using a Cdk5-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Cdk5.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding for Cdk5 fused to NanoLuc® luciferase and its activator p35 or p25.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., a known Cdk5 inhibitor), and a vehicle control.
-
Addition of NanoBRET™ Tracer: Add the NanoBRET™ fluorescent tracer, which binds to the ATP-binding pocket of Cdk5, to all wells.
-
BRET Measurement: Measure the BRET signal using a luminometer. The binding of this compound to Cdk5 will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Western Blotting for Downstream Target Phosphorylation
Assessing the phosphorylation status of a known Cdk5 substrate provides indirect but physiologically relevant evidence of target engagement and inhibition of kinase activity. Tau, a microtubule-associated protein, is a well-established substrate of Cdk5, and its hyperphosphorylation is implicated in neurodegenerative diseases.[5][6]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with this compound, a positive control inhibitor, and a vehicle control for a defined period. To induce Cdk5 activity, cells can be treated with a neurotoxic stimulus like Aβ1-42.[5]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Tau at a Cdk5-mediated site (e.g., p-Tau Ser396). Subsequently, probe with an antibody for total Tau as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau. A decrease in this ratio upon treatment with this compound indicates inhibition of Cdk5 activity.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Cdk5 Signaling Pathway
Target Engagement Validation Workflow
Logical Flow of Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]
Cdk5-IN-2: A Comparative Guide to its Selectivity Profile Against Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Cdk5-IN-2 against a panel of Cyclin-Dependent Kinases (CDKs). The information presented herein is intended to support research and drug development efforts by offering a clear perspective on the selectivity of this compound. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.
Specificity Profile of this compound Against a CDK Panel
The inhibitory activity of this compound has been characterized against key members of the CDK family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk5/p25 |
| Cdk5/p25 | 0.2 | 1 |
| Cdk2/CycA | 23 | 115 |
| Cdk1/CycB | Data not available | - |
| Cdk4/CycD1 | Data not available | - |
| Cdk6/CycD3 | Data not available | - |
| Cdk7/CycH | Data not available | - |
| Cdk9/CycT1 | Data not available | - |
Data for Cdk1, Cdk4, Cdk6, Cdk7, and Cdk9 were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to perform broader kinase panel screening for a complete selectivity profile.
Experimental Methodologies
The determination of inhibitor potency against a panel of kinases is crucial for assessing its specificity. Below are detailed protocols for two common and robust methods for determining the IC50 values of kinase inhibitors: the ADP-Glo™ Kinase Assay and a Radiometric Kinase Assay.
ADP-Glo™ Kinase Assay for IC50 Determination
This luminescent-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
This compound or other test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, and assay buffer. Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase-specific peptide or protein substrate
-
This compound or other test compounds
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent.
-
Kinase Reaction Setup: In microcentrifuge tubes, combine the kinase, substrate, and kinase reaction buffer. Add the serially diluted this compound.
-
Initiation of Reaction: Add [γ-³²P]ATP to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Substrate Capture: Spot a portion of each reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated radiolabel for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of Cdk5, the following diagrams have been generated.
A Comparative Analysis of Cdk5-IN-2 and Dinaciclib in Oncology Models
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a promising class of drugs. This guide provides a detailed comparative study of two notable CDK inhibitors: Cdk5-IN-2, a highly selective Cdk5 inhibitor, and Dinaciclib, a potent pan-CDK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound and Dinaciclib represent two distinct strategies for targeting the CDK family in cancer. This compound is a research compound characterized by its exceptional selectivity for Cyclin-Dependent Kinase 5 (Cdk5), a kinase implicated in various cellular processes beyond cell cycle regulation, including neuronal function and, more recently, in cancer progression. In contrast, Dinaciclib is a broader-spectrum inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK5, and CDK9. This broader activity profile leads to direct cell cycle arrest and induction of apoptosis in a wide range of cancer models. While Dinaciclib has undergone extensive preclinical and clinical evaluation in various cancers, this compound is a newer entity with a primary research focus on non-cancer indications, and as such, its direct anti-cancer efficacy data is limited. This comparison, therefore, highlights their differing target specificities and known biological impacts.
Mechanism of Action and Target Specificity
This compound: A Selective Approach
This compound is a potent and highly selective inhibitor of Cdk5. Biochemical assays have demonstrated its remarkable selectivity for Cdk5 over other CDK family members, most notably CDK2. This selectivity is a key feature, as it allows for the specific interrogation of Cdk5's role in cellular processes without the confounding effects of inhibiting cell cycle-related CDKs. The primary mechanism of this compound involves binding to the ATP-binding pocket of Cdk5, thereby preventing the phosphorylation of its downstream substrates.
Dinaciclib: A Pan-CDK Inhibitor
Dinaciclib is a small molecule inhibitor that targets several cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK9, with high affinity.[1] Its anti-tumor activity stems from its ability to disrupt multiple cellular processes. By inhibiting CDK1 and CDK2, Dinaciclib directly interferes with cell cycle progression, leading to arrest at the G2/M phase.[2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[2][3]
dot
Caption: Signaling pathways of this compound and Dinaciclib.
Comparative Efficacy in Cancer Models
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Dinaciclib. It is important to note that direct comparative studies in the same cancer models are not yet available in published literature.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Cdk5/p25 | 0.2 | [4] |
| CDK2/CycA | 23 | [4] | |
| Dinaciclib | CDK1 | 3 | [2] |
| CDK2 | 1 | [2] | |
| CDK5 | 1 | [2] | |
| CDK9 | 4 | [2] |
Table 2: Cellular Activity in Cancer Cell Lines (IC50)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - | - |
| Dinaciclib | Lung Cancer | ED-1 | 0.05 - 1.4 (range) | [5] |
| Ovarian Cancer | A2780, OVCAR3, etc. | 0.0138 - 0.1235 (range) | [6] | |
| Biliary Tract Cancer | KKU-100, OCUG-1, OZ | 0.008, 0.033, 0.007 | [3] | |
| Testicular Cancer | NT2/D1 | 0.80 | [4] | |
| Testicular Cancer | NT2/D1-R (Cisplatin-resistant) | 4.22 | [4] |
Note: The primary publication on this compound focused on its development for non-cancer indications and stated that their compounds "avoid anti-proliferative effects associated with inhibiting other CDKs".[5] Further studies are required to determine its IC50 values in cancer cell lines.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific CDK enzymes.
Methodology:
-
Recombinant human CDK/cyclin complexes are incubated with a peptide substrate and ATP.
-
The inhibitor (this compound or Dinaciclib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Methodology:
-
Cancer cells are treated with the inhibitor or vehicle control for a defined period.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the inhibitors.
Methodology:
-
Cells are treated with the inhibitor or vehicle control.
-
Both floating and adherent cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal, oral gavage). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
dot
Caption: A generalized experimental workflow for evaluating CDK inhibitors.
Comparative Analysis and Future Directions
The primary distinction between this compound and Dinaciclib lies in their selectivity and, consequently, their known biological effects in the context of cancer.
This compound represents a precision tool to dissect the specific roles of Cdk5 in cancer biology. Given that Cdk5 is implicated in processes such as cell migration, survival, and angiogenesis in various cancers, a highly selective inhibitor like this compound could offer a therapeutic advantage by targeting these non-proliferative cancer hallmarks with potentially fewer side effects related to cell cycle disruption in normal tissues.[2] However, the lack of published data on its anti-proliferative efficacy in cancer models is a significant gap. Future research should focus on evaluating this compound in a broad panel of cancer cell lines and in relevant in vivo cancer models to ascertain its therapeutic potential in oncology.
Dinaciclib , as a pan-CDK inhibitor, has demonstrated robust anti-proliferative and pro-apoptotic activity across a wide range of preclinical cancer models and has advanced into clinical trials.[7] Its mechanism of action, targeting both cell cycle progression and transcription, provides a multi-pronged attack on cancer cells. The challenge with broader-spectrum inhibitors often lies in managing on-target toxicities in normal proliferating cells.
dot
Caption: Differential effects of this compound and Dinaciclib on cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Highly Selective Inhibitors of CDK5 (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Discovery and Optimization of Highly Selective Inhibitors of CDK5 [scienceon.kisti.re.kr]
- 7. CDK5 inhibition in vitro and in vivo induces cell death in myeloma and overcomes the obstacle of bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitor Cdk5-IN-2, focusing on its cross-reactivity with related kinases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). Cdk5 is an atypical member of the CDK family, primarily active in post-mitotic neurons, where it plays a crucial role in neuronal development, migration, and synaptic plasticity. Dysregulation of Cdk5 activity has been implicated in various neurodegenerative diseases, making it an attractive therapeutic target. The selectivity of any kinase inhibitor is a critical parameter to ensure targeted effects and minimize off-target activities that could lead to ambiguous experimental results or adverse effects in a clinical setting.
Cross-Reactivity Analysis of this compound
The inhibitory activity of this compound was assessed against its primary target, Cdk5 complexed with its activator p25, and a closely related kinase, Cdk2 complexed with Cyclin A. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity (fold vs. Cdk5/p25) |
| Cdk5/p25 | 0.2 | 1 |
| Cdk2/CycA | 23 | 115 |
Data sourced from Daniels MH, et al. J Med Chem. 2022;65(4):3575-3596.
The data clearly demonstrates the high selectivity of this compound for Cdk5 over Cdk2, with a 115-fold difference in their respective IC50 values. This high degree of selectivity makes this compound a valuable tool for specifically probing the function of Cdk5 in various biological systems.
Experimental Protocols
The following is a representative experimental protocol for determining the IC50 values of kinase inhibitors, based on the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To measure the affinity of a test compound for a specific kinase.
Principle: This assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). Inhibition of this interaction by a competing compound leads to a decrease in the FRET signal.
Materials:
-
Kinase (e.g., Cdk5/p25, Cdk2/CycA)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 5 µL of this solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved FRET. Excite the europium donor at ~340 nm and measure the emission at 615 nm (europium emission) and 665 nm (tracer emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of Cdk5 and Cdk2, highlighting their key substrates and downstream effectors.
Caption: Cdk5 Signaling Pathway.
Caption: Cdk2 Signaling Pathway.
A Head-to-Head Battle for Cdk5 Inhibition: Cdk5-IN-2 vs. Cdk5 Inhibitory Peptide (CIP)
For researchers, scientists, and drug development professionals, the selective inhibition of Cyclin-dependent kinase 5 (Cdk5) presents a promising therapeutic avenue for a range of neurodegenerative diseases. The hyperactivation of Cdk5, particularly through its association with p25, is a key pathological event. This guide provides a detailed comparison of two distinct inhibitory molecules: the small molecule inhibitor Cdk5-IN-2 and the Cdk5 inhibitory peptide (CIP), offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
At a Glance: Comparing this compound and CIP
| Feature | This compound | Cdk5 Inhibitory Peptide (CIP) |
| Molecular Type | Small Molecule | Peptide |
| Mechanism of Action | ATP-competitive inhibitor | Specifically targets the Cdk5/p25 complex, preventing its hyperactivation.[1] |
| Reported IC50 for Cdk5/p25 | 0.2 nM | Data not typically reported as IC50; acts by disrupting the p25-Cdk5 interaction. |
| Selectivity | Highly selective for Cdk5 over other CDKs (e.g., ~115-fold more selective for Cdk5/p25 than CDK2/CycA). | Highly specific for the pathogenic Cdk5/p25 complex, with minimal effect on the physiological Cdk5/p35 complex.[1][2][3] |
| In Vivo Efficacy | Data on in vivo efficacy is limited in publicly available literature. | Has been shown to reduce neurodegeneration and improve cognitive function in transgenic mouse models of neurodegeneration.[1] |
Delving into the Mechanisms of Action
This compound, a small molecule inhibitor, functions by competing with ATP for the binding site on the Cdk5 kinase. This direct competition prevents the transfer of a phosphate group to Cdk5 substrates, thereby inhibiting its enzymatic activity. Its high selectivity for Cdk5 over other cyclin-dependent kinases, such as CDK2, makes it a valuable tool for targeted research.
In contrast, the Cdk5 inhibitory peptide (CIP) operates through a more nuanced mechanism. CIP is a peptide sequence derived from p35, the natural activator of Cdk5. In pathological conditions, p35 is cleaved to p25, which forms a hyperactive and long-lived complex with Cdk5, leading to aberrant phosphorylation of downstream targets. CIP specifically interferes with the interaction between Cdk5 and p25, thus preventing the formation of this pathogenic complex without significantly affecting the normal, physiological activity of the Cdk5/p35 complex.[1][2][3] This specificity for the disease-associated form of Cdk5 is a key advantage of CIP.
More recent research has also focused on developing smaller, more potent derivatives of CIP, such as the 12-amino-acid Cdk5i peptide, which has shown enhanced efficacy in preclinical models.[4][5][6]
Experimental Data: A Closer Look at Efficacy
This compound Inhibition Data
| Target | IC50 |
| Cdk5/p25 | 0.2 nM |
| CDK2/CycA | 23 nM |
Data sourced from commercially available information.
The low nanomolar IC50 value of this compound against the Cdk5/p25 complex underscores its high potency as an inhibitor. The significantly higher IC50 against CDK2/CycA demonstrates its selectivity.
Cdk5 Inhibitory Peptide (CIP) Efficacy Data
The efficacy of CIP is typically demonstrated through functional assays that measure the reduction of Cdk5/p25-mediated phosphorylation of specific substrates or the rescue of cellular or animal models from p25-induced pathology. For instance, studies have shown that CIP can:
-
Specifically inhibit the hyperactivation of Cdk5 by p25 overexpression in vivo.[1]
-
Reduce neurodegeneration and improve cognitive function in transgenic mouse models.[1]
-
Prevent the loss of neurons and alleviate behavioral changes in p25 transgenic mice.[5]
While direct IC50 values are not the standard measure of CIP's efficacy due to its mechanism of action, these in vivo and cellular results provide strong evidence of its targeted inhibitory effect on the pathogenic Cdk5/p25 complex.
Visualizing the Pathways and Protocols
To better understand the context of Cdk5 inhibition and the methods used to evaluate it, the following diagrams illustrate the Cdk5 signaling pathway, the distinct mechanisms of action of this compound and CIP, and a typical experimental workflow for a Cdk5 kinase assay.
Detailed Experimental Protocols
Cdk5 Kinase Assay (using radiolabeling)
This protocol is a standard method to measure the kinase activity of Cdk5 by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Cell or tissue lysates containing Cdk5
-
Anti-Cdk5 antibody
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Histone H1 (as a substrate)
-
[γ-32P]ATP
-
SDS-PAGE gels and running buffer
-
Autoradiography film or phosphorimager
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the lysate with an anti-Cdk5 antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and continue incubation for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding proteins.
-
Kinase Reaction: Resuspend the beads in kinase reaction buffer containing Histone H1 and the inhibitor to be tested (this compound or CIP). Initiate the kinase reaction by adding [γ-32P]ATP. Incubate at 30°C for 20-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled Histone H1.
-
Quantification: Quantify the band intensity to determine the level of Cdk5 kinase activity.
Conclusion
Both this compound and the Cdk5 inhibitory peptide (CIP) represent powerful tools for the study and potential treatment of Cdk5-mediated pathologies. This compound offers high potency and the advantages of a small molecule, such as potential for oral bioavailability and cell permeability. CIP, on the other hand, provides a highly specific mechanism of action, targeting the pathogenic Cdk5/p25 complex while sparing the physiological Cdk5/p35 function. The choice between these inhibitors will depend on the specific research question or therapeutic strategy. For broad and potent inhibition of Cdk5 activity, this compound is a strong candidate. For a more targeted approach aimed at specifically counteracting the pathogenic hyperactivation of Cdk5, CIP and its derivatives offer a compelling alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two distinct classes of Cdk5 inhibitors.
References
- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdk5 Inhibitory Peptide (CIP) Inhibits Cdk5/p25 Activity Induced by High Glucose in Pancreatic Beta Cells and Recovers Insulin Secretion from p25 Damage | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. rawamino.com [rawamino.com]
- 6. biorxiv.org [biorxiv.org]
Benchmarking Cdk5-IN-2: A Comparative Guide to Clinical-Stage CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, Cyclin-Dependent Kinase 5 (Cdk5) has emerged as a compelling target for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer. This guide provides a comprehensive comparison of the preclinical Cdk5 inhibitor, Cdk5-IN-2, with a selection of Cyclin-Dependent Kinase (CDK) inhibitors currently undergoing clinical trials. By presenting key biochemical and cellular activity data, alongside detailed experimental protocols and pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Biochemical Activity and Selectivity Profile
A critical aspect of any kinase inhibitor is its potency and selectivity. The following table summarizes the biochemical activity of this compound against its primary target, Cdk5/p25, and a key off-target kinase, CDK2/CycA, providing a glimpse into its selectivity. For comparison, the biochemical potencies of several clinical-stage CDK inhibitors against a panel of CDKs are also presented. This allows for a direct assessment of the selectivity profile of this compound relative to inhibitors targeting other CDK family members.
| Inhibitor | Primary Target(s) | Cdk5/p25 IC50 (nM) | CDK1/CycB IC50 (nM) | CDK2/CycA IC50 (nM) | CDK4/CycD1 IC50 (nM) | CDK6/CycD3 IC50 (nM) | CDK7/CycH IC50 (nM) | CDK9/CycT1 IC50 (nM) |
| This compound | Cdk5 | 0.2 [1][2] | - | 23[1][2] | - | - | - | - |
| Palbociclib | CDK4/6 | - | >10,000 | >10,000 | 11 | 16 | - | - |
| Ribociclib | CDK4/6 | - | - | - | 10 | 39 | - | - |
| Abemaciclib | CDK4/6 | - | 63 | 58 | 2 | 10 | - | - |
| Roscovitine | pan-CDK | 160 - 200[3][4] | 650[3] | 700[3] | >100,000[4] | >100,000[4] | 700[4] | - |
| Dinaciclib | pan-CDK | 1[4] | 3[4] | 1[4] | - | - | - | 4[4] |
Cellular Activity Profile
The efficacy of a kinase inhibitor in a biological system is determined by its ability to engage its target and modulate downstream signaling pathways within a cellular context. While specific cellular activity data for this compound is not extensively available in the public domain, the following table provides a comparative overview of the reported cellular effects of Cdk5 inhibition and the activities of clinical-stage CDK inhibitors in various cellular assays.
| Inhibitor | Cellular Effect | Cell Line(s) | Potency (IC50/EC50) |
| Cdk5 Inhibition (General) | Reduction of Tau phosphorylation | Neuronal cells | Varies |
| Neuroprotection against excitotoxicity | Primary neurons | Varies | |
| Inhibition of cancer cell proliferation | Various cancer cell lines | Varies | |
| Anti-inflammatory effects | Macrophages | Varies | |
| Palbociclib | Inhibition of cell proliferation (G1 arrest) | Breast cancer cell lines | ~80 nM |
| Ribociclib | Inhibition of cell proliferation (G1 arrest) | Breast cancer cell lines | ~120 nM |
| Abemaciclib | Inhibition of cell proliferation (G1 arrest) | Various cancer cell lines | ~50 nM |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Confirming Cdk5 Inhibition with Cdk5-IN-2: A Comparative Guide to Validation Using Phospho-Specific Antibodies
For researchers, scientists, and drug development professionals, confirming the on-target effect of a kinase inhibitor is a critical step in drug discovery and validation. This guide provides a framework for confirming the inhibition of Cyclin-dependent kinase 5 (Cdk5) by the selective inhibitor Cdk5-IN-2, utilizing phospho-specific antibodies against key downstream substrates. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents established methodologies and comparative data from other well-characterized Cdk5 inhibitors to illustrate the expected experimental outcomes.
The Role of Cdk5 in Neuronal Function and Disease
Cyclin-dependent kinase 5 (Cdk5) is a crucial serine/threonine kinase predominantly active in the central nervous system. Unlike other cyclin-dependent kinases, Cdk5 is not directly involved in cell cycle regulation but plays a vital role in neuronal development, migration, and synaptic plasticity. However, dysregulation and hyperactivity of Cdk5, often through the cleavage of its activator p35 to the more stable p25, are implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This makes selective Cdk5 inhibitors like this compound valuable tools for research and potential therapeutics.
To validate the efficacy of an inhibitor, it is essential to demonstrate a reduction in the phosphorylation of known Cdk5 substrates. Phospho-specific antibodies, which recognize only the phosphorylated form of a protein, are indispensable tools for this purpose.
Cdk5 Signaling Pathway and Inhibition
The following diagram illustrates the Cdk5 signaling pathway, highlighting its activation and the downstream substrates that can be used as biomarkers for its activity. Inhibition by compounds like this compound blocks the phosphorylation of these substrates.
Experimental Validation of Cdk5 Inhibition
A common and effective method to confirm Cdk5 inhibition is through western blotting using phospho-specific antibodies for its downstream targets. The following workflow outlines the key steps.
Comparative Inhibitor Performance
The following table summarizes the inhibitory activity of well-characterized Cdk5 inhibitors on Cdk5 and the resulting effects on downstream substrate phosphorylation as demonstrated in various studies. This provides a benchmark for the expected performance of a potent and selective Cdk5 inhibitor like this compound.
| Inhibitor | Target Kinase(s) | IC50 (Cdk5) | Effect on Substrate Phosphorylation (Method) | Reference |
| Roscovitine | Cdk1, Cdk2, Cdk5 | 0.16 - 0.2 µM | Decreased p-Tau levels in cultured neurons (Western Blot). | |
| Decreased p-DARPP-32 (Thr75) in striatal slices (Western Blot). | ||||
| Cdk5 Inhibitory Peptide (CIP) | Cdk5/p25 | N/A | Reduced p-Tau (Ser199/202) in cortical neurons (Western Blot). | |
| Reduced Histone H1 phosphorylation in Aβ-treated neurons (Kinase Assay). | ||||
| Butyrolactone I | cdc2, Cdk5 | ~0.6 µM | Inhibited phosphorylation of Tau in brain extract by ~70% (Kinase Assay). |
Detailed Experimental Protocol: Western Blot for Phospho-Substrate Analysis
This protocol provides a detailed methodology for assessing the inhibition of Cdk5 by this compound in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or primary cortical neurons) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. Include a known Cdk5 inhibitor like Roscovitine as a positive control.
2. Induction of Cdk5 Activity (Optional but Recommended):
-
To observe a clear window of inhibition, it can be beneficial to stimulate Cdk5 activity. After inhibitor pre-treatment, expose cells to a known Cdk5 activator, such as Aβ1-42 peptides (10 µM for 6 hours) or glutamate (100 µM for 5-30 minutes), to induce the p35 to p25 cleavage and subsequent Cdk5 hyperactivation.
3. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary phospho-specific antibody (e.g., anti-phospho-Tau (Ser202/Thr205), anti-phospho-DARPP-32 (Thr75)) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total protein for the respective substrate (e.g., total Tau, total DARPP-32) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein for each sample. A successful inhibition by this compound will be demonstrated by a dose-dependent decrease in this ratio compared to the vehicle-treated, Cdk5-activated control.
By following this guide, researchers can effectively validate the inhibitory activity of this compound and compare its efficacy to other known Cdk5 inhibitors, thereby providing crucial data for its characterization as a chemical probe or therapeutic lead.
Cdk5-IN-2 vs. Roscovitine: A Comparative Guide for Researchers in Roscovitine-Resistant Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cdk5-IN-2 and Roscovitine, with a focus on their potential performance in roscovitine-resistant cancer models. While direct comparative experimental data in such models is not yet available in the published literature, this guide offers an objective analysis based on existing data for each compound, alongside detailed experimental protocols and pathway diagrams to inform future research.
Cyclin-dependent kinase 5 (Cdk5) has emerged as a significant therapeutic target in oncology. Its dysregulation is implicated in tumor proliferation, migration, angiogenesis, and resistance to chemotherapy[1]. Roscovitine, a well-established pan-Cdk inhibitor, has shown efficacy in various cancer models but is limited by a lack of selectivity and the development of resistance. This has spurred the development of more selective Cdk5 inhibitors like this compound.
Performance and Specificity: An Indirect Comparison
This compound is a recently developed, highly selective inhibitor of Cdk5. In contrast, Roscovitine (also known as Seliciclib) is a broader spectrum inhibitor, targeting several cyclin-dependent kinases. The following tables summarize the available quantitative data for both compounds.
Table 1: Inhibitory Activity (IC50) Against a Panel of Kinases
| Kinase Target | This compound (nM)[2] | Roscovitine (nM)[1][3][4] |
| Cdk5/p25 | 0.2 | 160 - 200 |
| Cdk1/CycB | >10,000 | 650 |
| Cdk2/CycA | 23,000 | 700 |
| Cdk2/CycE | >10,000 | 700 |
| Cdk4/CycD1 | >10,000 | >100,000 |
| Cdk6/CycD3 | >10,000 | >100,000 |
| Cdk7/CycH | >10,000 | 490 |
| Cdk9/CycT | >10,000 | ~700 |
Data for this compound is derived from the primary publication describing its discovery. Data for Roscovitine is compiled from multiple sources and may vary depending on assay conditions.
Table 2: Cellular Activity (IC50) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Roscovitine (µM)[3] |
| A549 | Non-small cell lung cancer | Not Reported | 23.6 |
| Average (NCI-60 panel) | Various | Not Reported | ~16 |
Note: Cellular activity data for this compound has not been extensively published. The provided data for Roscovitine represents an average or specific examples and can vary significantly between cell lines.
Based on the available biochemical data, this compound demonstrates significantly higher potency and selectivity for Cdk5 over other Cdks compared to Roscovitine. This enhanced selectivity may translate to a wider therapeutic window and reduced off-target effects. The performance of this compound in roscovitine-resistant models is yet to be determined experimentally, but its distinct chemical structure and high selectivity suggest it may overcome resistance mechanisms that are not based on direct mutation of the Cdk5 active site.
Mechanisms of Roscovitine Resistance
While specific studies on roscovitine-resistant cancer models are limited, potential mechanisms of resistance to CDK inhibitors can be multifactorial. These may include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the inhibitor.
-
Alterations in drug targets: While less common for kinase inhibitors, mutations in the ATP-binding pocket of Cdk5 could reduce the binding affinity of roscovitine.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Cdk5.
The high selectivity of this compound might be advantageous in overcoming resistance mechanisms that involve the upregulation of other CDKs as a compensatory pathway.
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the Cdk5 signaling pathway and a general workflow for comparing Cdk5 inhibitors.
Caption: Cdk5 signaling pathway in cancer, highlighting activators and downstream effects.
Caption: A proposed experimental workflow for the comparison of Cdk5 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare Cdk5 inhibitors.
In Vitro Cdk5 Kinase Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a compound against Cdk5.
Materials:
-
Recombinant human Cdk5/p25 enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (this compound, Roscovitine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Cdk5/p25 enzyme, and the test compound at various concentrations. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (including roscovitine-resistant lines, if available)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, Roscovitine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of Cdk5 downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds (this compound, Roscovitine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser795), anti-phospho-STAT3 (Ser727), anti-Cdk5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at specified concentrations for a defined period.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., actin) to determine the effect of the inhibitors on protein phosphorylation.
Conclusion
This compound represents a promising new tool for investigating the role of Cdk5 in cancer biology, particularly in contexts where the broader activity of inhibitors like Roscovitine may be a limiting factor. Its high potency and selectivity for Cdk5 suggest it could be effective in overcoming certain mechanisms of resistance. However, direct experimental evidence of its performance in roscovitine-resistant models is a critical next step and a significant opportunity for future research. The protocols and information provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of Cdk5 inhibition as a therapeutic strategy in cancer.
References
A Head-to-Head Comparison of Cdk5 Inhibitors in a Neurodegeneration Model
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Cyclin-dependent kinase 5 (Cdk5) inhibitors reveals distinct efficacy profiles in preclinical neurodegeneration models. This guide provides a head-to-head comparison of prominent small molecule and peptide-based inhibitors, offering researchers, scientists, and drug development professionals critical data to inform future therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The aberrant activation of Cdk5, particularly through its association with the p25 regulatory subunit, is a key pathological driver in many neurodegenerative conditions. This hyperactivation leads to detrimental downstream effects, including hyperphosphorylation of the tau protein, synaptic dysfunction, and neuronal death. Consequently, inhibiting this kinase has become a major focus of therapeutic development. This guide compares the performance of the broad-spectrum inhibitor Roscovitine (Seliciclib) against more targeted peptide inhibitors like Cdk5i and TFP5/CIP.
Cdk5 Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of Cdk5 in neuronal function and its dysregulation in neurodegenerative disease. Under normal physiological conditions, Cdk5 binds to its activator p35, playing a role in synaptic function and neuronal development. In response to neurotoxic stimuli, p35 is cleaved by calpain into the more stable and potent activator p25, leading to prolonged and aberrant Cdk5 activity. This Cdk5/p25 complex then phosphorylates various substrates, including tau, leading to the formation of neurofibrillary tangles and contributing to neuronal demise.
Comparative Efficacy of Cdk5 Inhibitors
The following tables summarize the quantitative data on the efficacy of various Cdk5 inhibitors in preclinical models of neurodegeneration.
Table 1: In Vitro Inhibition of Cdk5 Activity
| Inhibitor | Model System | Assay | Key Findings |
| Roscovitine | Recombinant human Cdk5/p25 | Kinase Assay | IC50 of 0.16 µM for Cdk5/p25.[1] Also inhibits Cdk1, Cdk2, and Cdk7.[1][2] |
| Cdk5i peptide | Recombinant human Cdk5/p25 | Microscale Thermophoresis | Binds to Cdk5/p25 with high affinity (Kd = 0.17 µM), over 92-fold higher than to Cdk5 alone.[3] |
| CIP peptide | Cortical neurons infected with p25 | Kinase Assay | Inhibited p25-induced Cdk5 hyperactivation by approximately 10-fold.[4] |
| TFP5 peptide | Primary neuron-glia cultures | Immunocytochemistry | Attenuated MPP+-induced injury of dopaminergic neurons at 500 nM.[2][5] |
Table 2: Neuroprotective Effects in Cellular Models
| Inhibitor | Cellular Model | Endpoint | Quantitative Effect |
| Roscovitine | Aβ-treated cortical neurons | Neuronal Viability | Concentration-dependent protection against Aβ-induced cell death. |
| Cdk5i-TF peptide | Cultured neurons | Cdk5/p25 Interaction | Reduced Cdk5/p25 complex interaction by ~22%. |
| CIP peptide | p25-infected cortical neurons | Tau Phosphorylation | ~2-fold inhibition of tau phosphorylation at Ser199/202 and Ser404.[4][6] |
| TFP5 peptide | MPP+-treated primary neuron-glia cultures | Pro-inflammatory Markers | Reduced expression of F4/F8 (microglia) and GFAP (astrocytes).[2][5] |
Table 3: In Vivo Efficacy in Animal Models of Neurodegeneration
| Inhibitor | Animal Model | Endpoint | Quantitative Effect |
| Roscovitine | Rat optic nerve crush model | RGC Survival | Increased RGC survival from 1216 ± 122 cells/mm² to 1622 ± 130 cells/mm².[7] |
| Cdk5i-FT peptide | Tau P301S mice | Tau Phosphorylation (pTau S396) | Attenuated the ~5.6-fold increase in pTau S396 to a ~1.7-fold increase compared to non-transgenic controls.[8] |
| CIP peptide (AAV9-mediated) | MPTP-induced Parkinson's disease mouse model | Dopaminergic Neuron Loss | Protected against the loss of dopaminergic neurons in the substantia nigra. |
| TFP5 peptide | MPTP-induced Parkinson's disease mouse model | Dopaminergic Neuron Survival | Increased TH-positive neurons in the SNpc to 52% of control levels after a 77% reduction by MPTP.[2][5] |
Experimental Workflow for Inhibitor Evaluation
The evaluation of Cdk5 inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo validation in animal models of neurodegeneration.
References
- 1. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFP5/TP5 peptide provides neuroprotection in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide TFP5/TP5 derived from Cdk5 activator P35 provides neuroprotection in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurodegeneration and Neuroinflammation in cdk5/p25-Inducible Mice: A Model for Hippocampal Sclerosis and Neocortical Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk5-IN-2: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the selective Cdk5 inhibitor, Cdk5-IN-2, to ensure personnel safety and environmental protection.
Researchers and drug development professionals utilizing this compound must adhere to stringent safety and disposal protocols due to its potential hazards. This document provides essential, step-by-step guidance for the proper management of this compound waste, from initial handling to final disposal, ensuring a safe and compliant laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Operations should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] In case of accidental ingestion, call a poison center or doctor immediately.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C29H28FN5O | [1] |
| Molecular Weight | 481.56 g/mol | [1] |
| Oral Toxicity | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area. | [1] |
Step-by-Step Disposal Procedures for this compound
The primary principle for the disposal of this compound is that it must not be discarded down the drain or in regular trash.[2] All waste containing this compound must be collected and treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as solutions containing this compound and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Empty Containers: Even "empty" containers of this compound must be treated as hazardous waste unless properly decontaminated. If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected as hazardous liquid waste.[2][3]
2. Container Management:
-
All hazardous waste containers must be made of a material compatible with the waste they hold.
-
Containers must be kept securely closed except when adding waste.[4][5]
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[4][5]
-
This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing. For example, store acids and bases separately.[4]
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocol: Cdk5 Kinase Assay Workflow
The following is a generalized workflow for a Cdk5 kinase assay, an experimental context in which this compound would be used. The disposal procedures outlined above must be integrated into this workflow.
Cdk5 Signaling Pathway and Inhibition
Cdk5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Its activity is dependent on binding to its regulatory activators, p35 or p39. Under neurotoxic conditions, p35 can be cleaved to p25, leading to Cdk5 hyperactivation, which is implicated in neurodegenerative diseases. This compound acts as a selective inhibitor of the Cdk5/p25 complex.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
